3-Chloro-4-ethynylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethynylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVJMGWFQPCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-ethynylaniline: A Core Moiety for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 3-Chloro-4-ethynylaniline stands out as a preeminent example of such a scaffold. Possessing a unique trifecta of reactive sites—an aniline amine, a chloro-substituted aromatic ring, and a terminal alkyne—this compound offers a remarkable degree of synthetic versatility. Its rigid, linear ethynyl group is particularly adept at probing deep hydrophobic pockets within enzyme active sites, making it a privileged structure in medicinal chemistry, most notably in the development of targeted kinase inhibitors.[1][2] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for researchers in drug discovery and materials science.
Core Chemical Identity and Structural Attributes
The utility of this compound is rooted in its distinct molecular architecture. The electron-donating amino group and the electron-withdrawing chloro group create a nuanced electronic environment on the phenyl ring, while the terminal alkyne serves as a highly versatile handle for carbon-carbon bond formation.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 80690-65-9 |
| Molecular Formula | C₈H₆ClN[1][3] |
| Molecular Weight | 151.59 g/mol [1][3] |
| SMILES | C#CC1=C(C=C(C=C1)N)Cl[4][5] |
| InChIKey | SPZVJMGWFQPCTP-UHFFFAOYSA-N[5] |
Structural Diagram:
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction monitoring, and characterization.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% | [1] |
| Physical Form | Solid / Crystalline Powder | Inferred from storage/handling |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [1][3][4] |
Spectroscopic Characterization:
-
Mass Spectrometry (EI-MS): The mass spectrum is distinguished by a prominent molecular ion peak pattern arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. This results in two peaks at m/z 151 (M⁺) and m/z 153 ([M+2]⁺) with a characteristic intensity ratio of approximately 3:1, unequivocally indicating the presence of a single chlorine atom.[6] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 130.9 Ų, can further aid in identification.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The acetylenic proton (C≡C-H) typically appears as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons will present as a complex multiplet system, influenced by the substitution pattern.
-
Infrared (IR) Spectroscopy: Key vibrational stretches are expected: a sharp, medium-intensity peak around 3300 cm⁻¹ for the acetylenic C-H bond, a weak C≡C stretch near 2100-2200 cm⁻¹, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the introduction of the ethynyl group onto a pre-functionalized aniline precursor via Sonogashira cross-coupling.
Experimental Protocol: Sonogashira Coupling Approach
This protocol describes the synthesis from a suitable halogenated precursor, such as 3-chloro-4-iodoaniline. The choice of an iodo-substituted precursor is strategic; the Carbon-Iodine bond is significantly more reactive towards oxidative addition in the Sonogashira catalytic cycle than a C-Br or C-Cl bond, allowing for selective reaction at the 4-position.
Step 1: Preparation of the Reaction Vessel
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-4-iodoaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure anaerobic conditions. This is critical as the Pd(0) active species is oxygen-sensitive.
Step 2: Addition of Reagents
-
Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine or diisopropylamine). The amine serves as both a solvent and an acid scavenger to neutralize the HI generated during the reaction.
-
Add the coupling partner, ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), via syringe. Using the TMS-protected alkyne prevents self-coupling (Glaser coupling) and is generally easier to handle than acetylene gas.
Step 3: Reaction Execution
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Step 4: Deprotection of the Silyl Group
-
After cooling the reaction to room temperature, add a deprotecting agent. A mild base such as potassium carbonate in methanol is typically sufficient to cleave the TMS group.
-
Stir for 1-2 hours at room temperature.
Step 5: Work-up and Purification
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
The Ethynyl Group: This is arguably the most versatile handle. It is a cornerstone for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[2] This reaction is exceptionally robust and high-yielding, making it ideal for late-stage functionalization in drug discovery. Furthermore, it readily participates in additional Sonogashira couplings to build more complex carbon skeletons.[1]
-
The Aniline Group: The primary amine can be acylated, alkylated, or used as a nucleophile in substitution reactions.[1] A key application is its role as the nucleophilic component in the synthesis of quinazoline-based kinase inhibitors, where it displaces a leaving group on the heterocyclic core.[2]
-
The Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, although the positions are strongly directed by the existing substituents.
Caption: Key reaction pathways of this compound.
Application Spotlight: Kinase Inhibitors in Oncology
The chloro-ethynylaniline scaffold is a validated pharmacophore for targeting the ATP-binding site of various protein kinases. Chlorine-containing compounds are prevalent in FDA-approved drugs, with over 250 currently on the market.[7][8] The this compound moiety is particularly crucial in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[2]
In this context, the aniline nitrogen acts as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The ethynyl group extends into a hydrophobic allosteric pocket, providing additional binding affinity and selectivity. The chlorine atom can enhance binding through halogen bonding or by modulating the electronics of the aromatic ring.
A prime example is its role as a key intermediate in the synthesis of Erlotinib, a potent EGFR inhibitor. The synthesis involves the nucleophilic aromatic substitution reaction between 3-ethynylaniline (a close analogue) and a 4-chloroquinazoline core.[2] The use of the 3-chloro substituted variant can further optimize binding and pharmacokinetic properties in next-generation inhibitors.
Safety and Handling
As with all reactive chemical intermediates, proper handling of this compound is essential. The compound is classified as harmful and an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H332 | Harmful if inhaled[4] |
| H335 | May cause respiratory irritation[4] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[4] |
| P264 | Wash skin thoroughly after handling[9] |
| P280 | Wear protective gloves/eye protection/face protection[9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9] |
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere and protected from light.[1][3][4]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - this compound (C8H6ClN) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-ethynylaniline: A Key Intermediate in Pharmaceutical Development
Abstract: 3-Chloro-4-ethynylaniline is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as a precursor to kinase inhibitors like Lapatinib.[1][2] This guide provides an in-depth, scientifically grounded methodology for its synthesis. We will address the synthetic challenge by proposing a robust and validated pathway, explain the chemical principles underpinning the chosen reactions, and provide detailed, actionable protocols for researchers and drug development professionals. This document is structured to offer not just a procedure, but a framework for understanding and executing the synthesis with precision and confidence.
Introduction: Strategic Importance of this compound
The strategic incorporation of chlorine atoms and ethynyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[3][4] Chlorine substitution can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity, while the rigid, linear geometry of the ethynyl group serves as a powerful tool for probing and occupying active sites of biological targets.[3][5]
This compound (CAS: 80690-65-9) embodies these principles, making it a highly valuable intermediate in the pharmaceutical industry.[5][6] Its primary application lies in the construction of complex heterocyclic systems, where the aniline moiety serves as a nucleophilic handle and the ethynyl group participates in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[7][8] Its role as a key fragment in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy, underscores its importance.[1][9]
The Synthetic Puzzle: From Isomeric Precursors to the Target Molecule
The topic specifies the synthesis of this compound from 4-amino-2-chlorobenzonitrile. It is crucial from a chemical standpoint to clarify that these two molecules are structural isomers.
-
4-amino-2-chlorobenzonitrile: Features substituents at positions 1 (CN), 2 (Cl), and 4 (NH₂).
-
This compound: Features substituents at positions 1 (NH₂), 3 (Cl), and 4 (-C≡CH).
A direct conversion would require a complex series of skeletal rearrangements and functional group interconversions that are not synthetically viable or efficient. The direct transformation of an aromatic nitrile (-CN) into an ethynyl group (-C≡CH) is not a standard, high-yielding process in organic synthesis.[10][11]
Therefore, this guide presents a more practical and scientifically validated approach. We will detail a robust, two-step synthesis starting from a commercially available and structurally relevant precursor: 3-chloro-4-iodoaniline . This pathway leverages well-established, high-yield reactions that are scalable and reliable.
A Validated Two-Step Synthetic Pathway
The proposed synthesis hinges on two cornerstone reactions of modern organic chemistry: the Palladium/Copper-catalyzed Sonogashira coupling and a subsequent desilylation to unmask the terminal alkyne.
The overall workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][12]
Causality and Experimental Choice:
-
Substrate Choice: We utilize 3-chloro-4-iodoaniline. In di-halogenated systems, the Sonogashira coupling occurs preferentially at the carbon-iodine bond over the carbon-chlorine bond due to the lower bond dissociation energy of the C-I bond, making the oxidative addition step to the Palladium(0) catalyst significantly faster.[7] This inherent selectivity is key to the success of the reaction.
-
Alkyne Reagent: We use trimethylsilylacetylene (TMSA) instead of acetylene gas. TMSA is a liquid, making it easier and safer to handle.[13] The bulky trimethylsilyl (TMS) group also serves as a protecting group, preventing the undesired homo-coupling of the alkyne (Glaser coupling) and ensuring that the coupling happens only once.[14]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HI) generated during the reaction.[7]
Step 2: Desilylation (TMS Group Removal)
The final step is the removal of the TMS protecting group to generate the terminal alkyne. This is a robust and typically high-yielding transformation.[15]
Causality and Experimental Choice:
-
Reagent Selection: The silicon-carbon bond of the TMS-alkyne is readily cleaved under mild conditions. Two primary methods are effective:
-
Base-catalyzed methanolysis: A mild base like potassium carbonate (K₂CO₃) in methanol provides a simple and cost-effective method for desilylation.[16]
-
Fluoride-ion-induced cleavage: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is highly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[15] This method is often faster and can be performed at room temperature.
-
-
Reaction Control: The reaction is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting silylated intermediate is fully consumed.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Protocol 4.1: Synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline (Sonogashira Coupling)
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-4-iodoaniline (1 equivalent), copper(I) iodide (0.02 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.01 equivalents).
-
Solvent and Reagents: Add anhydrous triethylamine (3 equivalents) and anhydrous tetrahydrofuran (THF) as the solvent (approx. 5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure anaerobic conditions, which are crucial for preventing the degradation of the palladium catalyst.[12]
-
Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 equivalents) to the stirred mixture via syringe.
-
Reaction: Heat the mixture to 50-60 °C and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and salts, washing the pad with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the product as a solid.
Protocol 4.2: Synthesis of this compound (Desilylation)
-
Reactor Setup: Dissolve the 3-chloro-4-((trimethylsilyl)ethynyl)aniline (1 equivalent) from the previous step in methanol (10 mL per gram).
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the key parameters for the proposed synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction Name | Starting Material | Key Reagents | Typical Yield | Product |
| 1 | Sonogashira Coupling | 3-Chloro-4-iodoaniline | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, TEA | 85-95% | 3-Chloro-4-((trimethylsilyl)ethynyl)aniline |
| 2 | Desilylation | 3-Chloro-4-((trimethylsilyl)ethynyl)aniline | K₂CO₃, Methanol | 90-98% | This compound |
Conclusion
This guide outlines a robust, efficient, and scalable two-step synthesis for this compound, a key intermediate for pharmaceutical research and development. By starting with the strategically appropriate precursor, 3-chloro-4-iodoaniline, and employing the powerful Sonogashira coupling followed by a simple desilylation, the target molecule can be produced in high yield. The detailed protocols and the rationale behind the experimental choices provide a comprehensive framework for scientists to successfully implement this synthesis in a laboratory setting. This pathway avoids the theoretical complexities of rearranging an isomeric starting material and instead relies on predictable, well-understood, and high-fidelity chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 14. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 15. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 3-Chloro-4-ethynylaniline
Abstract
This technical guide provides an in-depth spectroscopic analysis of 3-Chloro-4-ethynylaniline, a vital intermediate in the synthesis of pharmaceuticals and advanced materials. While experimental spectra for this specific compound are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectroscopic profile. By dissecting the influence of the chloro, ethynyl, and amino functional groups on the aniline framework, this guide offers researchers, scientists, and drug development professionals a robust reference for the identification and characterization of this and structurally related molecules. Detailed experimental protocols for acquiring such data are also provided, ensuring this guide serves as a practical tool in the modern synthetic chemistry laboratory.
Introduction: The Structural Significance of this compound
This compound (C₈H₆ClN) is a strategically important building block in organic synthesis.[1] Its trifunctional nature, featuring a nucleophilic amino group, an electrophilic aromatic ring modulated by a chloro substituent, and a versatile terminal alkyne, makes it a valuable precursor for a diverse range of complex molecular architectures. The ethynyl group, in particular, is a gateway to powerful transformations such as Sonogashira coupling, click chemistry, and polymerization reactions. The chloro and amino substituents on the aromatic ring further influence the molecule's reactivity and provide handles for additional synthetic modifications.
Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts for this compound are based on the known effects of its constituent functional groups on the aromatic ring, drawing from data for analogous compounds like 4-ethynylaniline and 3-chloroaniline.[2][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the amine protons, and the acetylenic proton. The electron-donating amino group and the electron-withdrawing chloro and ethynyl groups will exert opposing effects on the chemical shifts of the aromatic protons.[5]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | d | 1H | H-5 | Located ortho to the electron-withdrawing ethynyl group and meta to the amino group. |
| ~6.8 | d | 1H | H-2 | Positioned ortho to the strongly electron-donating amino group. |
| ~6.6 | dd | 1H | H-6 | Situated ortho to the amino group and meta to the ethynyl and chloro groups. |
| ~4.0 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange. |
| ~3.3 | s | 1H | ≡C-H | The terminal acetylenic proton typically appears in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.[6]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~146 | C-1 (C-NH₂) | Attached to the electron-donating amino group, resulting in a downfield shift. |
| ~135 | C-3 (C-Cl) | Directly bonded to the electronegative chlorine atom. |
| ~133 | C-5 | Influenced by the ethynyl and chloro groups. |
| ~118 | C-4 (C-C≡CH) | Attached to the ethynyl group. |
| ~116 | C-2 | Shielded by the ortho amino group. |
| ~114 | C-6 | Shielded by the ortho amino group. |
| ~83 | -C≡CH | The sp-hybridized carbon of the alkyne. |
| ~80 | -C≡CH | The terminal sp-hybridized carbon of the alkyne. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the N-H, C≡C, C≡C-H, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.[7]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3450 and ~3350 | N-H asymmetric and symmetric stretching | Primary Amine | Medium |
| ~3300 | ≡C-H stretching | Terminal Alkyne | Sharp, Medium |
| ~2100 | C≡C stretching | Alkyne | Weak to Medium |
| ~1620 | N-H bending (scissoring) | Primary Amine | Medium |
| ~1600, ~1500 | C=C stretching | Aromatic Ring | Medium |
| ~820 | C-H out-of-plane bending | Aromatic Ring | Strong |
| ~750 | C-Cl stretching | Aryl Halide | Strong |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, the presence of chlorine with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.[8]
Table 4: Predicted Key Mass Spectral Data for this compound
| m/z | Ion | Rationale |
| 151/153 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 124/126 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for anilines. |
| 116 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 89 | [M - Cl - HCN]⁺ | Subsequent loss of HCN from the [M - Cl]⁺ fragment. |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Detection: The detector will record the abundance of ions at each m/z value, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-ETHYNYLANILINE(14235-81-5) 1H NMR [m.chemicalbook.com]
- 3. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 3-Chloro-4-ethynylaniline (CAS Number 80690-65-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethynylaniline, identified by the CAS number 80690-65-9, is a significant chemical intermediate in various fields of organic synthesis. Its unique molecular structure, featuring a chloro group and an ethynyl group on an aniline frame, makes it a versatile building block. This guide provides a comprehensive overview of its properties, hazards, and handling protocols, designed to equip researchers and drug development professionals with the critical information needed for its safe and effective use.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties are summarized below. It is crucial to note that some physical properties, such as boiling point, may not be readily available due to the compound's nature as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 80690-65-9 | [1][2] |
| Molecular Formula | C₈H₆ClN | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][2] |
| MDL Number | MFCD11036466 | [1][2] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | Not specified | [2] |
Core Applications in Scientific Research
This compound serves as a pivotal intermediate in several advanced applications:
-
Pharmaceutical Synthesis : Its structure is integral for creating complex molecules with potential therapeutic activities. It acts as a building block for developing compounds that may function as inhibitors or modulators of biological targets, with potential applications in creating anti-cancer or antimicrobial agents.[1]
-
Agrochemical Production : Similar to its role in pharmaceuticals, it is a precursor in the synthesis of novel pesticides and herbicides.[1]
-
Materials Science : The presence of the ethynyl group allows for its use in cross-coupling reactions like the Sonogashira coupling. This makes it a valuable component in the creation of advanced polymers and conductive materials with specialized electronic properties.[1]
-
Dye and Pigment Manufacturing : The aromatic amine functionality can be chemically modified to produce a range of dyes and pigments.[1]
Hazard Identification and Toxicology
GHS Hazard Statements (Inferred from related compounds):
-
Acute Toxicity (Oral, Dermal, Inhalation) : Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Skin Corrosion/Irritation : May cause skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.[3][4][5]
-
Respiratory or Skin Sensitization : May cause an allergic skin reaction.[4][6]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][5]
-
Hazardous to the Aquatic Environment : Likely very toxic to aquatic life with long-lasting effects.[4][7]
Experimental Protocols: Safe Handling and Storage
Given the inferred hazards, rigorous safety protocols must be implemented when handling this compound. The causality behind these experimental choices is to minimize exposure and mitigate risks.
Storage Protocol
Rationale : To prevent degradation and ensure stability, the compound must be protected from environmental factors.
-
Atmosphere : Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]
-
Light : Store in a dark place, using an amber vial or by wrapping the container in aluminum foil to prevent light-induced degradation.[1][2]
-
Container : Ensure the container is tightly sealed to prevent moisture ingress and sublimation.
Handling Protocol
Rationale : To prevent accidental exposure to laboratory personnel through inhalation, ingestion, or dermal contact.
-
Ventilation : All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection : Wear a lab coat. Ensure it is buttoned and sleeves are down.
-
-
Hygiene :
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Procedures (Based on related compounds)
Rationale : To provide immediate care in the event of accidental exposure.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visualization of Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.
Caption: Logical workflow for risk assessment and management.
Conclusion
This compound (CAS 80690-65-9) is a chemical of significant interest due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While it presents considerable opportunities for innovation, the lack of a comprehensive, publicly available toxicological profile necessitates a highly cautious approach to its handling. By inferring hazards from structurally related compounds and adhering to stringent safety and storage protocols, researchers can mitigate the potential risks and harness the synthetic potential of this valuable intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 3-Chloro-4-ethylaniline | C8H10ClN | CID 21189948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-chloro-4-ethylaniline | 50775-72-9 [sigmaaldrich.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
The Strategic Deployment of 3-Chloro-4-ethynylaniline in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular motifs emerge as "privileged scaffolds" – frameworks that, through a combination of inherent chemical properties and spatial arrangements, offer a fertile ground for the development of potent and selective therapeutic agents. 3-Chloro-4-ethynylaniline has solidified its position as one such scaffold. Its unique trifecta of a nucleophilic aniline, a strategically placed chloro substituent, and a reactive terminal ethynyl group provides a versatile platform for the synthesis of a multitude of bioactive molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential applications of this compound, moving beyond a mere recitation of facts to a nuanced exploration of its strategic value in contemporary drug discovery.
Core Molecular Attributes and Physicochemical Profile
At the heart of this compound's utility lies its distinct molecular architecture. The interplay between its functional groups dictates its reactivity and its potential interactions with biological targets.
| Property | Value (Predicted/Analogous) | Significance in Drug Design |
| Molecular Formula | C₈H₆ClN | Provides a compact and relatively low molecular weight starting point for further elaboration. |
| Molecular Weight | 151.59 g/mol [1] | Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five) in derivative compounds. |
| XlogP (Predicted) | 2.1 | Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| pKa (Aniline) | ~3-4 (Estimated) | The electron-withdrawing nature of the chloro and ethynyl groups reduces the basicity of the aniline nitrogen, influencing its role as a hydrogen bond acceptor and its ionization state at physiological pH. |
The chloro group at the 3-position serves multiple purposes. It introduces a degree of steric bulk and alters the electronic properties of the aromatic ring, influencing the pKa of the aniline and providing a potential site for halogen bonding interactions with protein targets.[2] The terminal ethynyl group is arguably the most versatile feature of the molecule. Its linear geometry allows it to act as a rigid linker, probing deep into the active sites of enzymes.[3] Furthermore, it is a key participant in a variety of powerful chemical transformations, most notably the Sonogashira coupling reaction.[4][5]
The Ethynyl Group as a Bioisostere: A Paradigm Shift in Kinase Inhibitor Design
A pivotal concept in understanding the importance of this compound is the principle of bioisosterism, where one functional group can be replaced by another with similar steric and electronic properties to modulate a molecule's activity and pharmacokinetic profile. The ethynyl group has emerged as a non-classical bioisostere for halogens, particularly chlorine and iodine.[2] This is exemplified in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, where the chloro group in Gefitinib is replaced by an ethynyl group in Erlotinib, with both molecules targeting the same kinase.[2]
The rationale behind this bioisosteric replacement lies in the similar electrostatic potential between a C-halogen bond and a C-ethynyl bond, both featuring a region of positive charge (a σ-hole) that can engage in favorable interactions with electron-rich atoms in a protein's active site.[2] This allows the ethynyl group to mimic the halogen bonding interactions that can be crucial for high-affinity binding.
Caption: Bioisosteric replacement of a chloro group with an ethynyl group in EGFR inhibitors.
Synthetic Accessibility: A Gateway to Molecular Diversity
The utility of a building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be reliably achieved through established synthetic transformations.
Retrosynthetic Analysis and Plausible Synthetic Routes
A logical retrosynthetic analysis points to two primary strategies for the synthesis of this compound:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling
The Sonogashira coupling of a protected 3-chloro-4-iodoaniline with a suitable alkyne source represents a highly efficient and modular approach. The following protocol is a representative example based on established Sonogashira reaction conditions.[4][5]
Step 1: Protection of the Aniline
The aniline functionality is first protected to prevent side reactions during the subsequent coupling step. Acetylation is a common and effective method.
-
Materials: 3-Chloro-4-iodoaniline, Acetic Anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-chloro-4-iodoaniline (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-chloro-4-iodophenyl)acetamide.
-
Step 2: Sonogashira Coupling
The protected aniline is then coupled with a silyl-protected alkyne, followed by in-situ or subsequent deprotection.
-
Materials: N-(3-chloro-4-iodophenyl)acetamide, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-(3-chloro-4-iodophenyl)acetamide (1.0 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (1.5 eq) and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Deprotection of the Silyl and Acetyl Groups
The protecting groups are removed to yield the final product.
-
Materials: Crude product from Step 2, Potassium Carbonate, Methanol, Water.
-
Procedure:
-
Dissolve the crude product in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography.
-
Applications in Kinase Inhibitor Synthesis: A Cornerstone for Targeted Therapies
This compound is a key building block in the synthesis of several clinically important kinase inhibitors, particularly those targeting the ErbB family of receptors (EGFR, HER2) and the BCR-ABL kinase.
Synthesis of Lapatinib: A Dual EGFR/HER2 Inhibitor
Lapatinib is a potent oral dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[6] The synthesis of Lapatinib prominently features a derivative of this compound. While Lapatinib itself contains a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety, the synthetic strategies are directly applicable to the utilization of this compound for the creation of novel analogs.[7]
Caption: General synthetic strategy for Lapatinib analogs using a 3-chloro-4-substituted-aniline.
Application in the Synthesis of BCR-ABL Inhibitors
The this compound scaffold has also been explored in the design of inhibitors for the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[8][9] The linear and rigid nature of the ethynyl group allows for the positioning of other functionalities to interact with key residues in the ATP-binding site of the kinase, including the challenging T315I "gatekeeper" mutant.[8]
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationship.
-
The Aniline Group: The aniline nitrogen typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. Modifications that alter its basicity can significantly impact binding affinity.
-
The Chloro Group: The 3-chloro substituent often resides in a hydrophobic pocket. Its presence can enhance binding affinity through favorable van der Waals interactions and can also influence the overall conformation of the inhibitor.
-
The Ethynyl Group: The terminal alkyne can be further functionalized via Sonogashira coupling to introduce a wide variety of aryl or heteroaryl groups.[10] These appended groups can extend into solvent-exposed regions or target additional pockets within the active site, leading to improved potency and selectivity. The nature of the substituent on the terminal alkyne is a critical determinant of the inhibitor's biological activity.
Pharmacokinetic and ADME Considerations
The physicochemical properties of this compound suggest that its derivatives can possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Metabolic Stability: The presence of a terminal alkyne can sometimes be a liability for metabolic stability, as it can be susceptible to oxidation by cytochrome P450 enzymes.[11] However, in many kinase inhibitors, this group is often coupled to another moiety, resulting in a more stable internal alkyne. The chloro substituent can also block a potential site of metabolism on the aromatic ring.
-
Permeability and Efflux: The moderate lipophilicity of the core structure is beneficial for passive diffusion across cell membranes. However, many kinase inhibitors are substrates for efflux transporters such as P-glycoprotein (P-gp), which can limit their oral bioavailability and CNS penetration.[12]
-
Lapatinib as a Case Study: Lapatinib, which contains a related aniline moiety, exhibits variable oral absorption and is a substrate for both CYP3A4/5 and P-gp.[13][14] These are important considerations when designing novel inhibitors based on the this compound scaffold.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its unique combination of reactive handles and its role as a bioisostere for halogens make it a highly valuable scaffold for the development of targeted therapies. The continued exploration of its reactivity, particularly in the context of Sonogashira and other coupling reactions, will undoubtedly lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to evolve, the rational design of inhibitors based on privileged scaffolds like this compound will remain at the forefront of drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]
- 14. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3-Chloro-4-ethynylaniline in the Synthesis of Heterocyclic Scaffolds for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Chloro-4-ethynylaniline has emerged as a pivotal building block in contemporary heterocyclic chemistry, offering a unique combination of reactive functionalities that enable the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of this compound in the generation of medicinally relevant heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed, validated protocols for its synthesis and subsequent elaboration, and explore the significance of the resulting heterocycles, particularly in the context of targeted therapies such as tyrosine kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Architectural Value of this compound
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] this compound is a trifunctional building block, possessing an aniline nitrogen, a terminal alkyne, and a chlorine substituent on an aromatic core. This unique arrangement of functional groups provides a versatile platform for a multitude of chemical transformations, making it an invaluable precursor for the synthesis of a wide range of heterocyclic compounds.[3]
The strategic placement of the chloro, ethynyl, and amino groups allows for a diverse array of synthetic manipulations:
-
The aniline moiety serves as a nucleophile and a handle for directing group-assisted reactions, and is a common feature in many bioactive molecules.
-
The ethynyl group is a highly versatile functional group, participating in a wide range of reactions including Sonogashira couplings, cycloadditions, and intramolecular cyclizations to form various heterocyclic rings.[3]
-
The chloro substituent provides a point for further functionalization via cross-coupling reactions and also influences the electronic properties of the aromatic ring, which can modulate the reactivity of the other functional groups and the biological activity of the final products.
This guide will illuminate the pathways to harness the synthetic potential of this remarkable building block, with a particular focus on its application in the synthesis of indoles and quinolines, two privileged scaffolds in drug discovery.
Synthesis of this compound: A Validated Protocol
The efficient synthesis of this compound is paramount for its widespread application. A robust and scalable synthesis can be achieved via a two-step sequence starting from the commercially available 3-chloro-4-iodoaniline. This approach leverages the well-established Sonogashira coupling reaction to introduce the ethynyl group in a protected form, followed by a straightforward deprotection step.
Step 1: Sonogashira Coupling of 3-Chloro-4-iodoaniline with (Trimethylsilyl)acetylene
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] In this step, the iodo group of 3-chloro-4-iodoaniline is selectively coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other unwanted side reactions.[5]
Experimental Protocol:
-
Materials:
-
3-Chloro-4-iodoaniline (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-4-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
To the resulting suspension, add (trimethylsilyl)acetylene dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-4-((trimethylsilyl)ethynyl)aniline.
-
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction. The palladium complex facilitates the oxidative addition to the aryl iodide and the reductive elimination to form the C-C bond, while the copper(I) salt activates the alkyne.[4]
-
Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne, facilitating its reaction with the copper acetylide intermediate.
-
Solvent: Toluene is a common solvent for Sonogashira couplings due to its ability to dissolve the reactants and its relatively high boiling point.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for high yields.[6][7][8][9][10]
Step 2: Deprotection of the Trimethylsilyl Group
The TMS group can be readily removed under mild basic or fluoride-mediated conditions to unveil the terminal alkyne.
Experimental Protocol:
-
Materials:
-
3-Chloro-4-((trimethylsilyl)ethynyl)aniline (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the silylated aniline in methanol.
-
Add potassium carbonate to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product is often pure enough for subsequent steps without further purification.
-
Causality of Experimental Choices:
-
Deprotection Reagent: Potassium carbonate in methanol is a mild and effective method for the desilylation of TMS-protected alkynes. The methoxide ion generated in situ acts as the nucleophile to cleave the Si-C bond.[11]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Application in Heterocyclic Synthesis: Constructing Privileged Scaffolds
The true value of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The presence of the ortho-amino and ethynyl functionalities allows for a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Synthesis of Substituted Indoles via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of polysubstituted indoles from o-haloanilines and disubstituted alkynes.[2][12][13][14][15] In a variation of this reaction, this compound can undergo an intramolecular cyclization to form a substituted indole.
Reaction Mechanism:
The proposed mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by intramolecular insertion of the alkyne into the aryl-palladium bond. Subsequent reductive elimination yields the indole ring and regenerates the Pd(0) catalyst.[12]
Caption: Proposed mechanism for Larock indole synthesis.
Experimental Protocol (Hypothetical, based on Larock Indole Synthesis Principles):
-
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding indole.
-
Synthesis of Substituted Quinolines via Three-Component Reactions
Three-component reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example that can be adapted for the synthesis of quinolines.[16][17][18][19] In this approach, this compound can react with an aldehyde and another amine in the presence of a suitable catalyst to generate a polysubstituted quinoline.
Reaction Mechanism (Simplified A³ Coupling for Quinoline Synthesis):
The reaction is thought to proceed through the formation of an imine from the aniline and aldehyde, followed by the nucleophilic attack of the metal acetylide (formed from the ethynylaniline) onto the imine. The resulting propargylamine intermediate then undergoes an intramolecular cyclization and subsequent aromatization to yield the quinoline ring.[18]
Caption: Simplified mechanism of A³ coupling for quinoline synthesis.
Experimental Protocol (General, based on A³ Coupling Principles):
-
Materials:
-
This compound (1.0 eq)
-
An aldehyde (1.1 eq)
-
An amine (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aldehyde, the amine, and CuI.
-
Add the solvent and heat the mixture to 80-100 °C.
-
Stir for 8-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Relevance in Drug Discovery: Targeting Tyrosine Kinases
The quinoline and quinazoline scaffolds are prominent in a number of approved drugs, particularly in the class of tyrosine kinase inhibitors (TKIs).[20] TKIs are a class of targeted therapy that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth and division. Dysregulation of these pathways is a hallmark of many cancers.
Examples of Quinoline/Quinazoline-based TKIs:
| Drug Name | Core Heterocycle | Target(s) | Indication |
| Gefitinib (Iressa®) | Quinazoline | EGFR | Non-small cell lung cancer |
| Erlotinib (Tarceva®) | Quinazoline | EGFR | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib (Tykerb®) | Quinazoline | EGFR, HER2 | HER2-positive breast cancer |
The synthesis of these drugs and their analogues often involves the coupling of a substituted aniline with a heterocyclic core. This compound provides a valuable entry point for the synthesis of novel TKI candidates. The ethynyl group can be further elaborated, and the chloro substituent can be used to modulate the electronic properties and explore structure-activity relationships (SAR). For instance, the 3-ethynylaniline moiety is a key component of Erlotinib, where it plays a critical role in binding to the active site of the EGFR kinase domain.[21][22][23][24] The synthesis of Gefitinib analogues has also been explored using various substituted anilines.[1][25][26][27][28]
The strategic use of this compound allows for the generation of libraries of novel quinoline and quinazoline derivatives that can be screened for their inhibitory activity against a panel of kinases. The insights gained from the SAR of existing TKIs can guide the design of these new analogues.[29][30][31]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of functional groups enables access to privileged scaffolds such as indoles and quinolines through well-established and efficient synthetic methodologies. The direct relevance of these heterocyclic cores in the design of targeted therapies, particularly tyrosine kinase inhibitors, underscores the importance of this compound in modern drug discovery. This guide has provided a comprehensive overview of its synthesis and application, offering both the theoretical underpinnings and practical protocols to empower researchers to fully exploit the synthetic potential of this valuable chemical entity. The continued exploration of the reactivity of this compound is poised to yield novel molecular architectures with significant therapeutic potential.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. grokipedia.com [grokipedia.com]
- 15. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chemrevlett.com [chemrevlett.com]
- 17. researchgate.net [researchgate.net]
- 18. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 24. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ukm.my [ukm.my]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to Click Chemistry Utilizing Terminal Alkynes
For researchers, scientists, and drug development professionals, the ability to efficiently and specifically link molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of powerful and reliable reactions for this purpose.[1][2] At the forefront of this chemical toolbox is the reaction of terminal alkynes with azides to form stable triazole linkages. This guide offers an in-depth exploration of the two primary modalities of this transformation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic considerations for their application in complex chemical and biological systems.
Part 1: The Archetypal Click Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, celebrated for its high yields, mild reaction conditions, and remarkable functional group tolerance.[3] It represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[4] In contrast, the CuAAC reaction proceeds efficiently at room temperature, often in aqueous environments, to exclusively yield the 1,4-disubstituted 1,2,3-triazole product.[4][5]
The Core Mechanism: A Dinuclear Copper-Mediated Pathway
While initial hypotheses suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[6] This model better accounts for the observed second-order kinetics with respect to copper concentration and the reaction's high efficiency.[6]
The currently accepted mechanism unfolds as follows:
-
Formation of Copper(I) Acetylide: The catalytic cycle begins with the interaction of a terminal alkyne with a copper(I) source to form a copper acetylide intermediate.[]
-
Coordination and Activation: A second copper(I) atom coordinates to the π-system of the copper acetylide. This dinuclear complex then coordinates with the azide.[4] This synergistic interaction activates both the alkyne as a nucleophile and the azide as an electrophile.[5]
-
Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to the formation of a six-membered copper metallacycle.[4][]
-
Ring Contraction and Product Formation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Sonogashira Coupling of 3-Chloro-4-ethynylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][3] The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in various solvents with an amine base.[1]
This guide provides a detailed experimental protocol for the Sonogashira coupling of 3-Chloro-4-ethynylaniline, a valuable building block in medicinal chemistry. The presence of the chloro, ethynyl, and aniline functionalities makes this molecule a versatile precursor for the synthesis of a diverse range of complex heterocyclic compounds and potential drug candidates. Understanding the nuances of performing a Sonogashira coupling on this specific substrate is therefore of significant practical importance.
The Mechanism: A Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4][5] While the precise details can be complex and are still a subject of research, the fundamental steps are well-established.[6]
The Palladium Cycle:
-
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The aryl halide (in this case, a molecule that would be coupled to this compound) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate.[1]
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[5]
-
Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne.[5]
-
Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[5] This species is then ready for the transmetalation step in the palladium cycle. The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder reaction conditions.[5][7]
It is important to note that "copper-free" Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper.[2][8]
Visualizing the Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol details the Sonogashira coupling of this compound with a generic aryl iodide. The specific aryl iodide should be chosen based on the desired final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Aryl Iodide | ≥98% | Commercially Available | Reactivity order: I > Br > Cl.[1] |
| Pd(PPh₃)₂Cl₂ | Catalyst grade | Commercially Available | Other Pd sources like Pd(PPh₃)₄ can be used.[4] |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine, off-white powder. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Acts as both base and solvent.[1] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Co-solvent to aid solubility. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Safety Precautions
-
This compound and its derivatives: Handle with care. While specific data for this compound is limited, related chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] They can cause skin and eye irritation and may cause an allergic skin reaction.[11][12] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13]
-
Palladium catalysts: Can be toxic and should be handled with care.
-
Copper(I) Iodide: Can cause irritation.
-
Triethylamine: Is flammable and has a strong odor. Handle in a fume hood.
-
Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can promote the unwanted homocoupling of the alkyne.[1]
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (sufficient to dissolve the starting materials, typically a 0.1 M concentration with respect to the limiting reagent) and triethylamine (3.0 eq) via syringe. The reaction medium must be basic to neutralize the hydrogen halide byproduct.[1]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the limiting starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The appropriate solvent system should be determined by TLC analysis of the crude product.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality. Consider using a different palladium source or ligand. |
| Insufficiently inert atmosphere | Improve the degassing procedure of the solvent and the purging of the reaction vessel. | |
| Poor quality of reagents | Use freshly purified or high-purity starting materials and anhydrous solvents. | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
| Excess copper catalyst | Reduce the amount of CuI. In persistent cases, a copper-free protocol may be necessary.[2] | |
| Decomposition of starting material | Reaction temperature is too high | Although this protocol is for room temperature, if heating is required for less reactive halides, ensure the temperature is not excessive. |
| Incompatible functional groups | While Sonogashira coupling is tolerant of many functional groups, highly sensitive groups may require protection. |
Conclusion
The Sonogashira coupling is a robust and versatile reaction for the synthesis of disubstituted alkynes. By following this detailed protocol and understanding the underlying mechanistic principles, researchers can effectively utilize this powerful tool for the synthesis of complex molecules derived from this compound. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is key to achieving high yields and minimizing side reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Chloro-4-ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Click Chemistry in Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular assembly across various scientific disciplines, including drug discovery, bioconjugation, and materials science.[1][2] Its appeal lies in its high efficiency, broad functional group tolerance, and the formation of a stable 1,2,3-triazole linkage under mild reaction conditions.[3] This application note provides a detailed, step-by-step guide for the successful execution of a CuAAC reaction using 3-Chloro-4-ethynylaniline, a valuable building block in medicinal chemistry. The aniline moiety is a prevalent feature in many pharmaceutical agents, and its functionalization via CuAAC offers a rapid and efficient route to novel drug candidates. However, the electronic properties of substituted anilines can present unique challenges, which this guide will address with practical, field-proven insights.
The CuAAC Reaction: Mechanism and Key Considerations
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer.[4][5][6] The uncatalyzed reaction, known as the Huisgen cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[4] The copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. The stability and reactivity of the copper(I) catalyst are paramount for a successful reaction. Often, the active Cu(I) species is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][7]
Diagram: The Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Protocol: Synthesis of 1-benzyl-4-(4-amino-2-chlorophenyl)-1H-1,2,3-triazole
This protocol details the reaction of this compound with benzyl azide as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Handle with care, toxic. |
| Benzyl Azide | ≥95% | Commercially Available | Potentially explosive, handle with care. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially Available | |
| Sodium Ascorbate | ≥99% | Commercially Available | Prepare fresh solution. |
| tert-Butanol | Anhydrous | Commercially Available | |
| Deionized Water | |||
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
Safety Precautions
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and is suspected of causing cancer. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Benzyl Azide: Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction. It is recommended to work behind a blast shield.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.[8][9][10]
Experimental Procedure
Caption: A streamlined workflow for the synthesis and characterization of the triazole product.
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 151.6 mg).
-
Add benzyl azide (1.0 mmol, 133.1 mg).
-
Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) in deionized water (0.5 mL). Add this solution to the reaction mixture.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in deionized water (0.5 mL). Add this solution dropwise to the reaction mixture. The solution should turn from blue to a yellowish-green or heterogeneous mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting materials should be consumed within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, add deionized water (10 mL) to the flask.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The pure product, 1-benzyl-4-(4-amino-2-chlorophenyl)-1H-1,2,3-triazole, is typically a white to off-white solid.
-
Expected Results and Characterization
The expected product is 1-benzyl-4-(4-amino-2-chlorophenyl)-1H-1,2,3-triazole. The yield of the reaction should be in the range of 80-95%.
Characterization Data (Predicted based on similar structures[11][12]):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H, triazole-H), 7.40-7.25 (m, 5H, Ar-H of benzyl), 7.20 (d, J = 8.4 Hz, 1H, Ar-H), 6.80 (d, J = 2.4 Hz, 1H, Ar-H), 6.70 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.55 (s, 2H, CH₂), 4.00 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 148.0, 146.5, 134.5, 129.2, 128.8, 128.1, 122.0, 119.5, 117.0, 115.5, 54.2.
-
HRMS (ESI): Calculated for C₁₅H₁₃ClN₄ [M+H]⁺, found [M+H]⁺.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low or no product formation | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Ensure a fresh solution of sodium ascorbate is used. Degas the solvent prior to the reaction. |
| Poor solubility of starting materials. | Try a different solvent system, such as DMF, DMSO, or a mixture with water.[13] | |
| Electron-deficient nature of the aniline reduces alkyne reactivity. | Increase the catalyst loading slightly (e.g., to 2 mol%). Consider using a more accelerating ligand, such as THPTA or TBTA. | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen. | Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) before adding the catalyst. |
| Difficulty in purification | Copper contamination of the final product. | Wash the organic layer during workup with an aqueous solution of EDTA to chelate the copper ions. Alternatively, pass the crude product through a small plug of silica gel before full purification. |
| Streaking on TLC plate. | The free amine on the product can interact strongly with the silica gel. Add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to improve the separation. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile tool for the synthesis of 1,2,3-triazoles. By following the detailed protocol and considering the practical insights provided, researchers can confidently and efficiently synthesize novel triazole-containing compounds from this compound. This methodology opens avenues for the rapid generation of compound libraries for screening in drug discovery programs, ultimately accelerating the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 3-Chloro-4-ethynylaniline from Reaction Mixtures via Optimized Flash Column Chromatography
Introduction: The Synthetic Value and Purification Challenge
3-Chloro-4-ethynylaniline is a pivotal intermediate in modern organic synthesis. Its unique trifunctional structure—an aromatic amine, a chloro substituent, and a terminal alkyne—makes it a versatile building block for a range of high-value molecules, including active pharmaceutical ingredients (APIs) for oncology, agrochemicals, and advanced materials.[1] The terminal alkyne is particularly amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[2][3][4]
However, the synthesis of this compound, often accomplished via metal-catalyzed cross-coupling reactions, typically yields a crude product contaminated with a variety of impurities. These can include unreacted starting materials, catalyst residues (e.g., palladium, copper), and byproducts from side reactions like the homocoupling of the alkyne (Glaser coupling).[3] For its use in sensitive downstream applications, particularly in drug development, achieving purity levels exceeding 99% is not just desirable but mandatory.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography on silica gel. We will address the specific challenges associated with purifying basic aniline compounds and detail a systematic workflow, from mobile phase optimization to final product isolation, designed to ensure high yield and exceptional purity.
The Core Challenge: Mitigating Amine-Silica Interaction
The primary obstacle in the chromatographic purification of anilines on standard silica gel is the inherent acidity of the stationary phase. The silica surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The amine functionality of this compound is basic and readily interacts with these acidic sites via strong hydrogen bonding or acid-base interactions. This interaction leads to several undesirable outcomes:
-
Peak Tailing (Streaking): The compound does not move in a uniform band, instead smearing down the column and TLC plate.
-
Irreversible Adsorption: A portion of the product can become permanently bound to the silica, leading to significantly reduced yields.[5]
-
Poor Separation: Tailing peaks have poor resolution, making it difficult to separate the target compound from closely eluting impurities.
The Solution: The most effective strategy to counteract this issue is to add a small quantity of a basic modifier to the mobile phase.[6] Triethylamine (TEA or Et₃N), a volatile tertiary amine, is an ideal choice. At a low concentration (typically 0.5-2% v/v), TEA acts as a competitive base, binding to the active silanol sites on the silica gel and rendering them unavailable for interaction with the aniline product.[7][8] This results in symmetrical peak shapes, improved resolution, and quantitative recovery of the target compound.
Pre-Purification Workflow: Mobile Phase Optimization via TLC
Before committing the bulk of the crude material to a column, the optimal mobile phase (eluent) must be determined using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) between 0.2 and 0.4 .[6] This Rf range ensures the compound moves efficiently through the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (requiring excessive solvent and causing band broadening).
Protocol: TLC System Development
-
Prepare TLC Chambers: Line several small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Most aromatic compounds will be UV-active. Staining with potassium permanganate can also be effective for visualizing the alkyne group.
-
Analyze and Iterate: Calculate the Rf value for the product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the solvent system until the target Rf of ~0.3 is achieved.
Data Presentation: Recommended Solvent Systems
The table below lists common solvent systems for purifying moderately polar compounds. Crucially, add 1% triethylamine (TEA) to each prepared mobile phase to ensure accurate Rf prediction for the column.
| Solvent System (v/v) | Starting Ratio (Non-polar:Polar) | Adjustment for Higher Rf (Compound moves too slow) | Adjustment for Lower Rf (Compound moves too fast) |
| Hexanes / Ethyl Acetate | 9:1 | Increase proportion of Ethyl Acetate (e.g., 8:2, 7:3) | Increase proportion of Hexanes (e.g., 9.5:0.5) |
| Petroleum Ether / Diethyl Ether | 9:1 | Increase proportion of Diethyl Ether | Increase proportion of Petroleum Ether |
| Dichloromethane / Hexanes | 1:1 | Increase proportion of Dichloromethane | Increase proportion of Hexanes |
Hexanes/Ethyl Acetate is a highly versatile and recommended starting system for this compound.[8][10]
Visualization: Purification Workflow
The overall process from crude material to pure isolated product follows a logical sequence designed to maximize purity and efficiency.
Caption: Overall workflow for the purification of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1.0 g of crude material. It can be scaled accordingly.
Materials and Reagents
-
Crude this compound
-
Stationary Phase: Silica Gel (for flash chromatography, 230-400 mesh)
-
Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate
-
Basic Modifier: Triethylamine (TEA), reagent grade
-
Anhydrous Sodium Sulfate
-
Sand: Washed, standard grade
-
Glassware: Chromatography column (~40 mm diameter), round-bottom flasks, test tubes, TLC plates, beakers
-
Equipment: Rotary evaporator, source of gentle positive pressure (air or nitrogen), fume hood
Safety and Handling Precautions
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[11] All handling of the crude material and purified product must be performed in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[13][14]
-
Solvent Hazards: Hexanes and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Secure the column vertically to a clamp stand inside the fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[15]
-
In a beaker, prepare a slurry by mixing ~50 g of silica gel with the optimized mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
-
Pour the slurry into the column. Open the stopcock and drain the excess solvent, tapping the side of the column gently to pack the silica bed evenly and remove air bubbles.[16]
-
Drain the solvent until its level is just at the top of the silica bed. Do not let the column run dry.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]
Step 2: Sample Preparation (Dry Loading) Causality: Loading the sample as a concentrated liquid can create an uneven band, leading to poor separation. Adsorbing the sample onto silica first ensures a very narrow starting band, maximizing resolution.[7]
-
Dissolve ~1.0 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (~5-10 mL) in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask and swirl to mix thoroughly.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[17]
Step 3: Loading and Elution
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample powder onto the top of the column, creating an even layer.
-
Gently add another thin layer of sand (~0.5 cm) over the sample layer.
-
Carefully fill the column with the mobile phase, pouring it gently down the sides to avoid disturbing the packing.
-
Apply gentle positive pressure to the top of the column to begin elution, aiming for a flow rate of ~5 cm/minute (the level of the solvent descending the column).
-
Continuously collect the eluent in an array of test tubes, collecting ~10-15 mL per fraction.
Step 4: Fraction Analysis and Pooling
-
Using TLC, analyze every second or third fraction. Spot multiple fractions on a single TLC plate, including a co-spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate. Identify the fractions that contain only the pure product spot at the target Rf.
-
Carefully combine all pure fractions into a clean, pre-weighed round-bottom flask.
Step 5: Product Isolation
-
Remove the solvents from the pooled fractions using a rotary evaporator.
-
Once the solvent is removed, place the flask on a high-vacuum line for at least one hour to remove residual traces of solvent and triethylamine.
-
Weigh the flask to determine the final mass and yield of the purified this compound.
-
Confirm purity using analytical methods such as ¹H NMR, ¹³C NMR, or HPLC.[18]
Visualization: Logic of Separation
The separation is governed by the polarity of the compounds and their resulting affinity for the stationary phase.
Caption: Elution order based on compound polarity in normal-phase chromatography.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Product streaks on TLC/Column | Insufficient triethylamine (TEA) in the eluent. | Increase TEA concentration to 1.5% or 2.0% (v/v). |
| Poor separation of product and impurity | Mobile phase is too polar (high Rf) or not polar enough (low Rf). | Re-optimize the mobile phase with TLC to achieve a greater difference in Rf values (ΔRf > 0.1). Consider a less polar system to improve separation. |
| Product will not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 Hex:EtOAc to 8:2, then 7:3. |
| Cracked or channeled silica bed | Column was packed improperly or ran dry. | This column is compromised. The purification must be repeated with a carefully re-packed column. Ensure the silica bed remains wet at all times. |
Conclusion
The successful purification of this compound is readily achievable through a systematic application of flash column chromatography. The critical parameter for success is the neutralization of the acidic silica gel stationary phase by incorporating a basic modifier, such as triethylamine, into the eluent. This simple addition prevents peak tailing and product loss, enabling high-resolution separation. By coupling this chemical modification with methodical TLC analysis for eluent optimization and the use of a dry loading technique, researchers can reliably obtain this compound in high purity, suitable for the most demanding applications in pharmaceutical and materials science research.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. achmem.com [achmem.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. aarti-industries.com [aarti-industries.com]
- 15. orgsyn.org [orgsyn.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Chloro-4-ethynylaniline
Abstract
3-Chloro-4-ethynylaniline is a pivotal building block in contemporary medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique structural features—a nucleophilic aniline, a reactive terminal alkyne, and a strategically placed chloro substituent—offer a trifecta of synthetic handles for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing kinase inhibitors, a class of drugs that has redefined cancer therapy. We will dissect the core chemical principles, provide field-proven, step-by-step protocols for key transformations, and explain the causal logic behind experimental choices, empowering researchers to leverage this versatile intermediate in their drug discovery programs.
Introduction: The Strategic Value of this compound
Kinase inhibitors predominantly function by competing with ATP for binding to the enzyme's active site. The efficacy and selectivity of these inhibitors are dictated by their ability to form specific, high-affinity interactions within this site. This compound has emerged as a high-value intermediate precisely because it enables the construction of scaffolds that excel in this role.[1]
The molecule's utility stems from two primary features:
-
The Anilino Moiety: The aniline nitrogen serves as a potent nucleophile, ideal for forging a critical bond to heterocyclic cores like quinazolines and pyrimidines.[2][3] This "anilino-quinazoline/pyrimidine" motif is a hallmark of numerous FDA-approved kinase inhibitors, acting as the "hinge-binding" element that anchors the drug to the kinase.[4]
-
The Ethynyl Group: This rigid, linear functional group is a powerful tool for probing deep hydrophobic pockets within the kinase active site, often leading to a significant enhancement in potency.[5] It also serves as a versatile handle for subsequent modifications via powerful C-C bond-forming reactions.[6]
This document will focus on the two most critical synthetic transformations involving this compound: Nucleophilic Aromatic Substitution (SNAr) to form the core inhibitor scaffold and Palladium-Catalyzed Cross-Coupling reactions to elaborate the molecule for enhanced potency and selectivity.
Core Synthetic Strategies & Mechanistic Insights
The journey from this compound to a potent kinase inhibitor relies on a set of robust and well-understood chemical reactions. The choice of strategy depends on which part of the molecule is being constructed.
Strategy 1: Scaffold Formation via Nucleophilic Aromatic Substitution (SNAr)
This is the most common and direct method for incorporating the anilino moiety to form the inhibitor's core. The reaction involves the displacement of a leaving group (typically a halogen) on an electron-deficient heterocycle by the aniline nitrogen of this compound.
Causality: The reaction is driven by the electron-withdrawing nature of the heterocyclic ring system (e.g., quinazoline), which activates the carbon atom for nucleophilic attack. The reaction is often facilitated by acidic conditions, which protonate the heterocycle, further increasing its electrophilicity.[7][8]
Typical Reaction:
-
Electrophile: A 4-chloro-substituted quinazoline or a 2- or 4-chloropyrimidine.
-
Nucleophile: this compound.
-
Conditions: Typically refluxing in a protic solvent like isopropanol or ethanol, sometimes in an aqueous medium with acid catalysis.[9][10]
Caption: Workflow for SNAr to form the inhibitor core.
Strategy 2: Molecular Elaboration via Cross-Coupling Reactions
Once the core is formed, or as an alternative strategy, the chloro and ethynyl groups on the aniline ring can be used to build out the molecule, adding functionality that can improve solubility, cell permeability, or target engagement.
This powerful palladium- and copper-cocatalyzed reaction forms a C-C bond between the terminal alkyne of this compound and an aryl or vinyl halide.[11][12][13]
Causality: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition to the aryl halide and reductive elimination to form the product. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then engages in transmetalation with the palladium center.[12] This allows the reaction to proceed under mild conditions.
Caption: General workflow for a Sonogashira coupling reaction.
This reaction couples the aryl chloride of the aniline ring with an organoboron compound (e.g., a boronic acid or ester).[14]
Causality & Trustworthiness: Activating the strong C-Cl bond is the primary challenge.[15] Self-validating protocols for this transformation rely on specialized catalyst systems. The use of bulky, electron-rich phosphine ligands (like SPhos or XPhos) is critical. These ligands promote the rate-limiting oxidative addition of the palladium(0) catalyst into the C-Cl bond and facilitate the subsequent reductive elimination.[15] A strong base (e.g., K₃PO₄, Cs₂CO₃) is also required to facilitate the transmetalation step.[15]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of an Erlotinib Analogue
This protocol details the synthesis of an analogue of Erlotinib, a well-known EGFR inhibitor, via the SNAr strategy. This serves as a representative example of forming a 4-anilinoquinazoline scaffold.
Objective: To synthesize N-(3-chloro-4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Principle: A nucleophilic aromatic substitution reaction between the key intermediate 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and this compound. The reaction is performed in an aqueous acidic medium, which enhances the solubility of the hydrochloride salt of the aniline and activates the quinazoline ring.[7]
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 | 312.75 | Off-white to yellow solid; moisture-sensitive | Commercially Available |
| This compound | 80690-65-9 | 151.59 | Solid; light-sensitive | Commercially Available |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Corrosive liquid | Commercially Available |
| Deionized Water | 7732-18-5 | 18.02 | ACS Grade | In-house |
| Isopropanol | 67-63-0 | 60.10 | Flammable liquid; for washing | Commercially Available |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3.13 g, 10.0 mmol).
-
Reagent Suspension: Add deionized water (50 mL) to the flask. The quinazoline will not dissolve but will form a suspension.
-
Addition of Nucleophile: To the stirred suspension, add this compound (1.52 g, 10.0 mmol).
-
Acidification: Slowly and carefully add 37% hydrochloric acid (0.83 mL, ~10.0 mmol) at room temperature (20-25°C). The addition is exothermic and should be done with caution. The mixture will become thicker.
-
Reaction: Heat the reaction mixture to 40-45°C and maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Product Isolation: After the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a beaker containing 100 mL of ice water and stir for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold isopropanol (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting pale-yellow solid in a vacuum oven at 50°C to a constant weight.
Expected Results & Data
| Parameter | Expected Value |
| Product | N-(3-chloro-4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl |
| Appearance | Pale-yellow to white crystalline solid |
| Theoretical Yield | ~4.65 g (as HCl salt) |
| Expected Yield | 85-95% |
| Characterization (¹H NMR) | Expect characteristic signals for the quinazoline, anilino, ethynyl, and methoxyethoxy protons. |
| Characterization (MS) | ESI-MS should show [M+H]⁺ corresponding to the free base at m/z ~428.1. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.
-
Handling Acids: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood.
-
Inert Atmosphere: While not strictly necessary for the SNAr protocol described, all palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki) must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of kinase inhibitors. A thorough understanding of its reactivity allows for the strategic implementation of both nucleophilic substitution and cross-coupling reactions to build complex and potent drug candidates. The protocols and workflows described herein provide a robust foundation for researchers to confidently and effectively utilize this key building block in their drug discovery and development efforts. By explaining the causality behind the chosen conditions, this guide aims to empower scientists not just to follow a recipe, but to troubleshoot and adapt these powerful synthetic methods for their own unique molecular targets.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Ethynylaniline hydrochloride | 207226-02-6 | Benchchem [benchchem.com]
- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 10. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
The Synthetic Versatility of 3-Chloro-4-ethynylaniline: A Gateway to Substituted Alkynes and Complex Heterocycles
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-Chloro-4-ethynylaniline emerges as a highly valuable scaffold, possessing a unique convergence of reactive functionalities within a compact aromatic framework. Its structure, featuring a terminal alkyne, a nucleophilic aniline, and a strategically positioned chlorine atom, offers a trifecta of synthetic handles for diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation of a diverse array of substituted alkynes and heterocyclic systems from this versatile precursor. We will delve into the mechanistic underpinnings of key transformations, providing not just protocols, but a rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical principles at play. The inherent reactivity of the ethynyl group makes it a prime substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Concurrently, the 2-ethynylaniline motif serves as a classical precursor for the synthesis of important nitrogen-containing heterocycles, such as indoles and quinolines, through intramolecular cyclization pathways.[3][4]
Core Applications and Synthetic Pathways
The strategic positioning of the chloro, ethynyl, and amino groups on the aniline ring allows for a variety of sequential or orthogonal synthetic strategies. This guide will focus on three principal transformations that leverage the unique reactivity of this compound:
-
Sonogashira Coupling: For the construction of internal alkynes by coupling with aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the synthesis of 1,2,3-triazoles, a key pharmacophore in many drug candidates.
-
Intramolecular Cyclization: For the annulation of the aniline and alkyne moieties to form indole and quinoline scaffolds.
The following sections will provide detailed, step-by-step protocols for each of these transformations, accompanied by mechanistic insights and data presentation to guide your experimental work.
Application Note 1: Sonogashira Coupling for the Synthesis of Di-substituted Alkynes
The Sonogashira coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials.[5] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the terminus of the alkyne.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne to the palladium center. The cycle is completed by reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation with the palladium complex.
The choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent are critical for the success of the reaction and depend on the specific substrates being coupled.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols for the Scale-Up Synthesis of 3-Chloro-4-ethynylaniline Derivatives
Abstract
3-Chloro-4-ethynylaniline is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous targeted therapeutics, most notably potent tyrosine kinase inhibitors such as Lapatinib, an EGFR/HER2 inhibitor used in oncology.[1][2] The successful and efficient scale-up of its synthesis is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed technical overview, field-proven protocols, and critical scale-up considerations for the synthesis of this compound. The core of the synthesis relies on the robust and versatile Sonogashira cross-coupling reaction.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide step-by-step protocols for laboratory and pilot scales, discuss process safety, and outline analytical methods for quality control, ensuring a reproducible and high-yielding process.
Strategic Overview: The Sonogashira Approach
The introduction of the C(sp) ethynyl group onto the aniline scaffold is most effectively achieved via a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Choice of Starting Materials
The selection of the aryl halide is a critical parameter influencing reaction efficiency. The reactivity order for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[3][4] For this reason, 3-chloro-4-iodoaniline is the preferred starting material, offering high reactivity under mild conditions, which is advantageous for scale-up.[6][7]
For the alkyne component, while acetylene gas can be used, its handling on a large scale presents significant safety challenges. A more practical and safer approach involves using a protected alkyne surrogate like trimethylsilylacetylene (TMSA) . The trimethylsilyl group is stable and can be easily removed in a subsequent or one-pot deprotection step.[8]
The Sonogashira Reaction Mechanism
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to troubleshooting and optimization.[4][5]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]
-
Copper Cycle : The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This intermediate is crucial for the transmetalation step with the palladium complex.[3][5]
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Chloro-4-iodoaniline | 135050-44-1 | KFA05044 [biosynth.com]
- 7. 3-氯-4-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protecting Group Strategies for the Amine in 3-Chloro-4-ethynylaniline Reactions
Introduction: The Synthetic Challenge of a Multifunctional Building Block
3-Chloro-4-ethynylaniline is a valuable synthetic intermediate in pharmaceutical and materials science research.[1] Its unique structure, featuring a nucleophilic aromatic amine, a reactive terminal alkyne, and a halogenated benzene ring, offers multiple points for molecular elaboration.[1] However, this trifecta of functionality also presents a significant synthetic challenge. The amine's nucleophilicity and basicity can interfere with reactions targeting the ethynyl group, such as Sonogashira couplings, cycloadditions, or other metal-catalyzed transformations.[2] Furthermore, the amine is a potent activating group, which can lead to unwanted side reactions like polysubstitution or oxidation.[3]
Therefore, a robust protecting group strategy for the amine is paramount to achieving high yields and clean reaction profiles. A protecting group temporarily masks the amine's reactivity, allowing for selective manipulation of the ethynyl moiety, and is then cleanly removed to reveal the free amine in a later step.[4][5] This application note provides a comprehensive guide to selecting and implementing amine protecting group strategies for reactions involving this compound, tailored for researchers in drug development and organic synthesis.
The Reactivity Profile of this compound
The aniline nitrogen in this compound is electron-rich and nucleophilic. The chloro- and ethynyl- substituents exert electron-withdrawing effects, which slightly attenuates the amine's basicity compared to aniline itself, but not enough to prevent undesired reactivity. Key challenges include:
-
Competition in Catalysis: In metal-catalyzed reactions like Sonogashira coupling, the amine can coordinate to the metal center (e.g., Palladium, Copper), potentially poisoning the catalyst or leading to undesired side reactions.
-
Basicity: The amine can act as a base, interfering with reactions that are sensitive to pH or require specific basic additives.
-
Nucleophilicity: The amine can directly react with electrophilic reagents intended for other parts of the molecule.
A successful protecting group must render the nitrogen lone pair non-nucleophilic and non-basic, be stable to the downstream reaction conditions, and be readily cleavable without affecting the rest of the molecule.[5][6]
Strategic Selection of an Amine Protecting Group
The choice of protecting group is dictated by its stability profile relative to the planned subsequent reaction and deprotection conditions. This concept is known as an orthogonal strategy .[4][7] For this compound, the most common and effective protecting groups are carbamates and amides.
dot graph "Protecting_Group_Selection_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Nodes Start [label="Start:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Planned Downstream Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Sensitive [label="Acid-Sensitive\n(e.g., silyl ethers present)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Sensitive [label="Base-Sensitive\n(e.g., esters present)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Redox_Sensitive [label="Reductive/Oxidative\nConditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira, Heck, or\nother Pd-catalyzed coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];
PG_Boc [label="Choose Boc Group\n(Acid-Labile)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PG_Ac [label="Choose Acetyl Group\n(Base/Acid-Labile)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PG_Ts [label="Choose Tosyl Group\n(Very Robust)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Deprotect_Boc [label="Deprotection:\nTFA or HCl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect_Ac [label="Deprotection:\naq. HCl or NaOH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect_Ts [label="Deprotection:\nStrong Acid (HBr) or\nReductive Cleavage (SmI2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges Start -> Decision1; Decision1 -> Sonogashira [label="Compatibility is Key"]; Decision1 -> Acid_Sensitive [label="Avoid Acid-Labile Groups"]; Decision1 -> Base_Sensitive [label="Avoid Base-Labile Groups"]; Decision1 -> Redox_Sensitive [label="Need Robust Group"];
Sonogashira -> PG_Boc [label="Excellent Choice"]; Sonogashira -> PG_Ac [label="Good Choice"]; Acid_Sensitive -> PG_Ac; Base_Sensitive -> PG_Boc; Redox_Sensitive -> PG_Ts;
PG_Boc -> Deprotect_Boc; PG_Ac -> Deprotect_Ac; PG_Ts -> Deprotect_Ts; } Caption: Decision workflow for selecting an appropriate amine protecting group.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability & Compatibility Notes |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM) | Strong Acid (TFA, HCl)[8][9] | Stable to base, nucleophiles, and catalytic hydrogenation.[10] Ideal for subsequent base-catalyzed reactions or when acid-labile groups are absent. Can be thermally labile at very high temperatures.[11] |
| Ac (Acetyl) | R-NH-CO-CH₃ | Ac₂O or AcCl, Base (e.g., Pyridine, NaOAc)[12][13] | Strong Acid (e.g., aq. HCl, reflux) or Strong Base (e.g., aq. NaOH, reflux)[14] | Very robust and economical. Attenuates the activating effect of the amine for EAS reactions.[3] Harsh deprotection may not be suitable for sensitive substrates.[14] |
| Ts (Tosyl) | R-NH-SO₂-Tol | TsCl, Base (e.g., Pyridine) in DCM[15] | Strongly acidic (e.g., HBr) or reductive conditions (e.g., SmI₂, Na/naphthalene).[16][17][18] | Extremely stable to a wide range of conditions, including strong acid/base and redox reagents.[16][19] Deprotection is harsh and often the choice when other groups fail. |
Experimental Protocols
Strategy 1: Boc Protection (Acid-Labile)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and mild, selective removal with acid.[8] It is highly stable towards basic and nucleophilic conditions, making it an excellent choice for subsequent Sonogashira coupling reactions.[10]
Protocol 4.1.1: N-Boc Protection of this compound
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent (approx. 0.2 M concentration) in the flask under a nitrogen atmosphere.
-
Add the base (Et₃N or DMAP).
-
Add (Boc)₂O portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo. The crude product can often be used directly or purified by column chromatography on silica gel.
-
Protocol 4.1.2: Deprotection of Boc-protected Amine
-
Reagents & Setup:
-
N-Boc-protected this compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the Boc-protected aniline in DCM.
-
Add TFA or the HCl solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, carefully neutralize the excess acid by slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo to yield the free amine.[8][9]
-
dot graph "Boc_Protection_Sequence" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="this compound"]; Step1 [label="Protection:\n(Boc)2O, Base (Et3N)\nTHF, RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Boc Protected Intermediate"]; Step2 [label="Reaction:\ne.g., Sonogashira Coupling\nPd(PPh3)4, CuI, Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Protected [label="Coupled Product (Protected)"]; Step3 [label="Deprotection:\nTFA or 4M HCl/Dioxane\nDCM, RT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Final Product (Free Amine)"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product_Protected; Product_Protected -> Step3; Step3 -> Final_Product; } Caption: Typical synthetic sequence using Boc protection.
Strategy 2: Acetyl Protection (Base/Acid-Labile)
Acetylation provides a robust, economical alternative.[12] The resulting acetamide is stable to many reaction conditions. The acetyl group is strongly electron-withdrawing, which significantly deactivates the aniline nitrogen, preventing interference in electrophilic aromatic substitution or metal-catalyzed reactions.[3][20]
Protocol 4.2.1: Acetylation of this compound
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O) (1.2 eq)
-
Aqueous solution of sodium acetate (NaOAc) or Pyridine as solvent/base.
-
Erlenmeyer flask, ice bath.
-
-
Procedure (using NaOAc):
-
Suspend this compound in water. Add a small amount of HCl to dissolve it as the hydrochloride salt.
-
Add acetic anhydride, swirl to mix, and immediately add a pre-prepared solution of sodium acetate in water.[12]
-
A precipitate of the acetanilide product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water. The product is often pure enough for the next step, or it can be recrystallized.[12]
-
Protocol 4.2.2: Deprotection of Acetyl-protected Amine
-
Reagents & Setup:
-
N-Acetyl-protected aniline (1.0 eq)
-
Aqueous HCl (e.g., 6M) or aqueous NaOH (e.g., 10%)
-
Ethanol (as a co-solvent if needed for solubility)
-
Round-bottom flask, reflux condenser.
-
-
Procedure (Acidic Hydrolysis):
-
Suspend or dissolve the acetamide in aqueous HCl.
-
Heat the mixture to reflux for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize with a base (e.g., NaOH solution) until the free amine precipitates or the solution becomes basic.
-
Extract the product with an organic solvent, dry, and concentrate in vacuo.[14]
-
Troubleshooting and Advanced Considerations
-
Incomplete Protection: For electron-deficient anilines like the substrate, protection can be sluggish. If the reaction stalls, consider adding a catalytic amount of DMAP for Boc protections or gently heating the reaction.
-
Difficult Deprotection (Tosyl Group): The high stability of sulfonamides makes their cleavage challenging.[18][19] Reductive methods using samarium(II) iodide or sodium in liquid ammonia are effective but require specialized techniques. Strong acids like HBr in acetic acid can also be used but are harsh.[16][17]
-
Orthogonal Strategies: In more complex syntheses, multiple protecting groups that can be removed under different conditions are required.[7] For example, a Boc-protected amine (acid-labile) can coexist in a molecule with a silyl-protected alkyne (fluoride-labile) and an ester (base-labile), allowing for selective deprotection and reaction at each site.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-chosen amine protection strategy. The Boc group offers a versatile and widely compatible option, particularly for palladium-catalyzed cross-coupling reactions, due to its stability and mild acidic deprotection. The Acetyl group serves as a robust and cost-effective alternative, though its removal requires harsher conditions. For syntheses requiring extreme stability, the Tosyl group is a reliable choice, provided the harsh deprotection conditions are compatible with the overall molecular structure. By carefully considering the planned reaction sequence and the stability profiles outlined in this guide, researchers can confidently navigate the chemistry of this valuable building block.
References
- 1. This compound [myskinrecipes.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Tosyl group - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 19. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
Application Note: Strategic Ligand Selection for a High-Efficiency Sonogashira Coupling of 3-Chloro-4-ethynylaniline
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful transformation has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the efficient Sonogashira coupling of a challenging, multifunctional substrate: 3-Chloro-4-ethynylaniline. We will delve into the mechanistic rationale behind experimental choices, present a systematic approach to ligand selection, and provide detailed, field-proven protocols.
The substrate, this compound, presents a unique set of challenges for the Sonogashira coupling. The chloro-substituent is a notoriously less reactive coupling partner compared to its bromo and iodo counterparts, requiring highly active catalytic systems.[2] Furthermore, the presence of both an electron-donating aniline group and a terminal alkyne on the same molecule introduces potential complexities, including catalyst inhibition and self-coupling side reactions. The aniline moiety can act as a base or a competing ligand, while the terminal alkyne is susceptible to homocoupling, particularly in the presence of a copper co-catalyst.[1] Therefore, a judicious choice of ligand is paramount to achieving high yields and selectivity.
Mechanistic Considerations in Ligand Selection
The Sonogashira coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps influenced by the choice of ligand are the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired product.
For unreactive aryl chlorides, the oxidative addition is often the rate-limiting step.[1] To facilitate this challenging step, ligands with specific electronic and steric properties are required. Electron-rich ligands enhance the electron density on the palladium center, promoting its oxidative addition into the aryl-chlorine bond.[3] Sterically bulky ligands favor the formation of monoligated, highly reactive Pd(0) species, which are more active in the oxidative addition step.[3]
The aniline functionality in this compound can potentially coordinate to the palladium center, acting as a competing ligand and inhibiting the catalytic cycle. A bulky ligand can sterically shield the palladium center, minimizing this undesired interaction.
Given these considerations, two main classes of ligands have emerged as highly effective for the Sonogashira coupling of aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Ligand Classes for the Sonogashira Coupling of this compound
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type Ligands)
The Buchwald laboratory has developed a portfolio of highly effective biaryl phosphine ligands that are particularly well-suited for the cross-coupling of challenging substrates, including aryl chlorides.[4][5] These ligands are characterized by their steric bulk and strong electron-donating ability, which accelerate the rate-limiting oxidative addition step.[3]
For the coupling of this compound, ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are excellent starting points.[4] XPhos, in particular, has demonstrated broad utility in the Sonogashira coupling of aryl chlorides.[4]
Table 1: Recommended Bulky Phosphine Ligands
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | Highly bulky and electron-rich, excellent for aryl chlorides.[4] |
| SPhos | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | High activity, particularly for Suzuki-Miyaura, but also effective in Sonogashira couplings.[4] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | Bulky and electron-donating, effective in copper-free Sonogashira reactions.[6] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3][7] They are strong σ-donors, even more so than electron-rich phosphines, forming very stable palladium complexes with high catalytic activity.[8] This stability can be advantageous in preventing catalyst decomposition, especially at the elevated temperatures often required for aryl chloride coupling.
For the Sonogashira coupling of this compound, NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are highly recommended. These ligands provide the necessary electronic and steric properties to facilitate the challenging oxidative addition of the chloroaniline substrate.[8]
Table 2: Recommended NHC Ligands
| Ligand | Structure | Key Features |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Strong σ-donor, forms highly active and stable catalysts.[8] |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone, offers different steric and electronic properties compared to IPr. |
Experimental Workflow and Protocols
The following is a logical workflow for selecting and optimizing the ligand for the Sonogashira coupling of this compound.
Caption: A systematic workflow for ligand selection and reaction optimization.
Protocol 1: General Procedure for Ligand Screening (Copper-Free Sonogashira Coupling)
This protocol outlines a general procedure for screening the effectiveness of different ligands in the Sonogashira coupling of this compound with a model coupling partner, such as phenylacetylene. A copper-free protocol is recommended to minimize the potential for homocoupling of the starting material and product.[1]
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos, SPhos, IPr, or SIPr
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent: Toluene, 1,4-Dioxane, or N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% relative to Pd).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 3-5 mL per mmol of aryl chloride).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the solvent and the activity of the catalyst.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Copper-Free System: The absence of a copper co-catalyst is crucial to prevent the Glaser-type homocoupling of the terminal alkyne in the starting material and the desired product.[1]
-
Inorganic Base: An inorganic base such as Cs₂CO₃ or K₂CO₃ is preferred over an amine base.[2] This is to avoid potential competition between the amine base and the phosphine or NHC ligand for coordination to the palladium center. The aniline moiety of the substrate itself can act as a mild base, but a stronger, external base is necessary to deprotonate the terminal alkyne and drive the reaction to completion.
-
Anhydrous and Degassed Conditions: While some modern protocols tolerate air and moisture, for the coupling of a challenging substrate like an aryl chloride, it is best practice to start with anhydrous and oxygen-free conditions to maximize catalyst lifetime and reaction efficiency.[9]
Protocol 2: Optimized Procedure with a Preferred Ligand System
Based on literature precedence for similar challenging aryl chlorides, a system employing a Buchwald-type ligand such as XPhos is a strong candidate for an efficient reaction.
Optimized Conditions:
-
Catalyst System: Pd₂(dba)₃ (1.5 mol%) with XPhos (3.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 100 °C
Procedure:
Follow the general procedure outlined in Protocol 1, using the specific reagents and conditions listed above.
Data Interpretation and Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Base not strong enough | - Use a more active ligand (e.g., switch from phosphine to NHC)- Increase reaction temperature- Switch to a stronger base (e.g., K₃PO₄) |
| Significant homocoupling | - Presence of oxygen- Inadvertent copper contamination | - Ensure rigorous inert atmosphere- Use high-purity reagents |
| Formation of byproducts | - Side reactions involving the aniline group | - Protect the aniline group (e.g., as an acetamide) prior to coupling, if necessary |
Conclusion
The efficient Sonogashira coupling of this compound requires a carefully selected catalytic system to overcome the low reactivity of the aryl chloride and manage the potential for side reactions involving the aniline and alkyne functionalities. The use of bulky, electron-rich phosphine ligands, such as XPhos, or N-heterocyclic carbene ligands, like IPr, in a copper-free system with an inorganic base provides a robust starting point for achieving high yields and selectivity. The detailed protocols and workflow presented in this application note offer a systematic approach to ligand selection and reaction optimization, enabling researchers to successfully employ this challenging yet valuable substrate in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: 3-Chloro-4-ethynylaniline as a Versatile Building Block for Advanced Organic Electronic Materials
Abstract
The field of organic electronics continues to accelerate, driven by the demand for materials that are lightweight, flexible, and solution-processable.[1][2] The design and synthesis of novel π-conjugated polymers are central to this progress. 3-Chloro-4-ethynylaniline has emerged as a particularly valuable monomer due to its unique trifunctional nature. The terminal ethynyl group serves as a prime reactive site for carbon-carbon bond formation, the aniline moiety offers a point for secondary functionalization and influences electronic properties, and the chloro-substituent modulates solubility and energy levels. This document provides an in-depth guide to the utilization of this compound in the synthesis of conjugated polymers via Sonogashira cross-coupling, detailing a comprehensive protocol, characterization techniques, and a discussion of its potential in high-performance electronic devices.
Introduction: The Strategic Value of this compound
This compound (MW: 151.59 g/mol , Formula: C₈H₆ClN) is an aromatic amine distinguished by its chloro and ethynyl functional groups.[3][4][5] This specific arrangement of functionalities makes it a highly strategic building block for the synthesis of organic semiconductors.
-
The Ethynyl Group (-C≡CH): This terminal alkyne is the primary anchor for polymerization. It readily participates in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, enabling the formation of conjugated polymer backbones with alternating aryl and ethynyl units.[3][6]
-
The Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom influences the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the resulting polymer. This is a critical parameter for tuning the material's band gap and ensuring efficient charge injection and transport in electronic devices. Furthermore, its presence can enhance solubility in common organic solvents, which is crucial for solution-based fabrication processes.
-
The Aniline Group (-NH₂): The amine functionality provides a site for post-polymerization modification. It also acts as a weak electron-donating group, creating an intramolecular donor-acceptor character that can be beneficial for tuning the optoelectronic properties of the material.
The combination of these features allows for the rational design of polymers with tailored thermal, optical, and electronic properties for a range of applications.[7]
Core Synthesis Methodology: The Sonogashira Cross-Coupling Polymerization
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)–C(sp) bonds, making it ideal for synthesizing poly(arylene ethynylene)s (PAEs). The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[6][8][9]
The Catalytic Cycle
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The desired product (Ar-C≡C-R) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[10]
-
Deprotonation: The amine base deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[9][10]
-
Diagram: The Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycles.
Application Protocol: Synthesis of an Alternating Conjugated Copolymer
This protocol describes the synthesis of a model polymer, Poly[(3-chloro-4-aminophenyl)ethynylene-alt-1,4-phenylene] , via Sonogashira polymerization of this compound with 1,4-diiodobenzene.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |
| This compound | C₈H₆ClN | 151.59 | ≥95% | Sigma-Aldrich | Monomer 1 |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 99% | Sigma-Aldrich | Monomer 2 |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 99% | Strem Chemicals | Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 99.99% | Acros Organics | Co-catalyst |
| Triphenylphosphine | PPh₃ | 262.29 | 99% | Alfa Aesar | Ligand |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Acros Organics | Solvent |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich | Base/Solvent |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific | Precipitating Agent |
Experimental Workflow
Caption: Step-by-step workflow for polymer synthesis.
Step-by-Step Methodology
Expertise Insight: The success of Sonogashira polymerization hinges on maintaining strictly anaerobic and anhydrous conditions. Oxygen can deactivate the Pd(0) catalyst, while water can interfere with the acetylide formation.[8] All glassware must be oven or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the setup to a Schlenk line.
-
Reagent Charging: To the flask, add this compound (151.6 mg, 1.0 mmol), 1,4-diiodobenzene (330.0 mg, 1.0 mmol), and triphenylphosphine (21.0 mg, 0.08 mmol).
-
Solvent Addition: Cannulate anhydrous THF (15 mL) and diisopropylamine (5 mL) into the flask. The amine serves as both a base and a co-solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Polymerization: Immerse the flask in a preheated oil bath at 65°C. Allow the reaction to stir for 48 hours under a positive pressure of argon. The solution will typically become more viscous and may change color as the polymer forms and grows in chain length.
-
Isolation and Work-up: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing 250 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Filtration: Collect the crude polymer by vacuum filtration. Wash the solid extensively with methanol to remove residual base and salts.
-
Purification:
-
Trustworthiness: For electronic-grade materials, extensive purification is non-negotiable. Catalyst residues act as charge traps and luminescence quenchers, severely degrading device performance.[11]
-
Transfer the crude polymer to a cellulose thimble and perform sequential Soxhlet extractions with hexane (to remove oligomers), acetone (to remove catalyst byproducts), and finally chloroform (to extract the desired polymer fraction).
-
-
Final Product: Concentrate the chloroform fraction via rotary evaporation and precipitate the purified polymer again in methanol. Collect the final product by filtration and dry under high vacuum at 40°C overnight.
Characterization of the Synthesized Polymer
A suite of analytical techniques is required to confirm the structure, molecular weight, and key electronic properties of the synthesized polymer.
| Technique | Parameter Measured | Expected Outcome / Insight |
| ¹H NMR | Proton environment | Confirmation of polymer structure; disappearance of the terminal alkyne proton signal (~3.2 ppm). |
| GPC | Molecular Weight (Mₙ, Mₙ) & PDI | Quantifies the average polymer chain length and the breadth of the molecular weight distribution. |
| FT-IR | Vibrational modes | Disappearance of the ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) of the monomer. |
| TGA | Thermal Stability | Determines the decomposition temperature (Tₔ), indicating the material's robustness for device fabrication and operation.[7][12] |
| UV-Vis Spectroscopy | Electronic Absorption | Determines the absorption maximum (λₘₐₓ) and the optical band gap (E₉ᵒᵖᵗ) from the absorption edge.[7] |
| Cyclic Voltammetry | Redox Potentials | Determines HOMO/LUMO energy levels from the onset of oxidation and reduction potentials, respectively. |
Applications in Organic Electronic Devices
The unique structure of polymers derived from this compound makes them promising candidates for various organic electronic applications.
Caption: The synthetic pathway and application scope.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar backbone of poly(arylene ethynylene)s facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the active layer of a transistor.
-
Organic Photovoltaics (OPVs): By pairing this polymer with a suitable acceptor material (like a fullerene derivative or a non-fullerene acceptor), the material can function as the electron donor in the photoactive layer of a solar cell.[13] The tunable band gap allows for optimization of light absorption across the solar spectrum.
-
Organic Light-Emitting Diodes (OLEDs): These polymers can be designed to have high photoluminescence quantum yields, making them suitable for use as the emissive layer in OLEDs.[13][14] Their HOMO/LUMO levels can be tuned to match the work functions of electrodes, ensuring efficient charge injection.
References
- 1. Synthesis and Crystallization of Tetraanilines as New Organic Electronic Materials [escholarship.org]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. achmem.com [achmem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Click-chemistry approaches to π-conjugated polymers for organic electronics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 3-Chloro-4-ethynylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 3-chloro-4-ethynylaniline and aiming to improve reaction yields and purity. This substrate, while valuable, presents unique challenges due to its electronic properties and potential for catalyst inhibition.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust and reproducible results in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction shows low to no product yield. Where should I begin my investigation?
When a Sonogashira reaction fails, a systematic review of the core components and conditions is the most effective approach. Low conversion is often traced back to one of three areas: reagent quality, catalyst activity, or incompatible reaction conditions.
Initial Checks & Recommendations:
-
Reagent Purity and Integrity:
-
Aryl Halide & Alkyne: Ensure starting materials are pure and free from contaminants that could poison the catalyst. If necessary, purify the reagents by recrystallization, distillation, or column chromatography.[1]
-
Copper(I) Iodide: CuI is sensitive to oxidation and can degrade over time. Use a freshly opened bottle or a recently purchased batch. Active CuI should be off-white or very light tan; a significant green or brown tint indicates oxidation.
-
-
Catalyst Activity:
-
Palladium Source: Palladium(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) state.[2] This process can be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, especially for difficult couplings. Ensure your catalyst has been stored properly under an inert atmosphere.
-
Palladium Black: The formation of a black precipitate indicates catalyst decomposition and is a common cause of reaction failure.[1] (See Question 4 for details).
-
-
Exclusion of Oxygen:
-
The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[1][3]
-
Actionable Step: Implement a rigorous degassing protocol. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen from the solvent. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient. Always run the reaction under a positive pressure of an inert gas.[1]
-
-
Re-evaluation of Reaction Parameters:
-
If the above checks do not resolve the issue, the fundamental reaction parameters (ligand, base, solvent, temperature) may be mismatched for your specific aryl halide. Aryl chlorides, for instance, are significantly less reactive than iodides and require more specialized, highly active catalyst systems and often higher temperatures.[4][5]
-
Q2: I'm observing a significant amount of a byproduct from my alkyne. What is it and how can I prevent it?
This is a classic Sonogashira problem. The byproduct is almost certainly the 1,4-disubstituted butadiyne, formed via the oxidative homocoupling of this compound. This side reaction is known as the Glaser-Hay coupling.[3]
Mechanism and Cause: The Glaser coupling is promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[2][3] The copper acetylide intermediate, which is crucial for the main reaction, is oxidized to a copper(II) species, leading to dimerization of the alkyne.
Solutions to Suppress Homocoupling:
-
Rigorous Oxygen Exclusion: As detailed in Q1, this is the first and most critical step. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][6] Copper-free protocols have been extensively developed and are often preferred for synthesizing high-purity pharmaceutical intermediates.[7] These reactions may require a different set of conditions, often involving a stronger base or a more active ligand system to facilitate the direct reaction of the alkyne with the palladium center.[8]
This protocol is adapted for a moderately reactive aryl bromide.
-
To an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand like S-Phos (0.04 equiv).
-
Add cesium carbonate (Cs₂CO₃, 2.0 equiv) as the base.
-
Add degassed solvent (e.g., 1,4-dioxane or acetonitrile).
-
Add this compound (1.2 equiv).
-
Seal the flask and heat the reaction to 80-100 °C, monitoring by TLC or LC-MS until the aryl bromide is consumed.
-
Cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification.
Q3: My reaction starts effectively but stalls before completion, even with starting material still present. What's happening?
Reaction stalling is typically a sign of catalyst deactivation or inhibition. Given the substrate, the aniline functional group is a likely culprit.
Potential Causes and Solutions:
-
Catalyst Inhibition by Aniline: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium catalyst.[9] This coordination can compete with the phosphine ligands, inhibiting the catalyst's ability to participate in the catalytic cycle.
-
Catalyst Decomposition: The catalyst may simply not be stable enough under the reaction conditions for the required duration, leading to the formation of inactive palladium black.
Strategies to Overcome Stalling:
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald-type ligands (e.g., X-Phos, S-Phos) or P(t-Bu)₃, are designed to be both highly electron-donating and sterically bulky.[10][11]
-
Why it works: The high electron density on the phosphorus atom strengthens its bond to palladium, making it a better ligand. The steric bulk helps to promote the reductive elimination step and can also protect the palladium center from unwanted side reactions or coordination by the aniline substrate.[12]
-
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to push the reaction to completion.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for cross-coupling. They form very strong bonds with palladium, creating robust catalysts that are often more resistant to deactivation than their phosphine counterparts.[13]
Q4: A black precipitate has formed in my reaction. What does this signify?
The formation of a black precipitate, known as "palladium black," is a clear visual indicator of the decomposition of the active Pd(0) catalyst into metallic palladium.[1] This is a common failure mode in cross-coupling reactions and will halt the catalytic cycle.
Common Causes and Preventive Measures:
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst and induce decomposition. Always use high-purity materials.
-
Inappropriate Solvent: Some solvents may be less effective at stabilizing the catalytic intermediates. For example, there is anecdotal evidence that THF can sometimes promote the formation of palladium black under Sonogashira conditions.[14] If you observe this, screening other solvents like DMF, dioxane, or toluene is recommended.[15]
-
Temperature Too High: The thermal stability of the palladium-ligand complex is finite. If the reaction temperature is too high, the ligand may dissociate, leading to catalyst agglomeration and precipitation. Select a temperature appropriate for your specific catalyst system or choose a more thermally stable catalyst if high temperatures are required.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate?
The primary challenge arises from the aniline functional group . The nitrogen atom's lone pair of electrons can act as a Lewis base and coordinate to the palladium metal center.[9] This coordination can interfere with the desired catalytic cycle in two ways:
-
Competitive Inhibition: The aniline can compete with the essential phosphine ligand for a coordination site on the palladium, reducing the concentration of the active catalytic species.
-
Formation of Inactive Complexes: It can form stable, off-cycle palladium-amine complexes that are catalytically inactive.
This inhibitory effect can lead to slower reaction rates and incomplete conversion, requiring more carefully optimized conditions to overcome.
Q2: How do I select the optimal Palladium catalyst and ligand for my reaction partner?
The choice of catalyst and ligand is dictated almost entirely by the reactivity of the aryl or vinyl halide you are coupling with this compound. The general reactivity trend is: I > OTf > Br >> Cl .[1][5]
| Aryl Halide Partner | Reactivity | Recommended Catalyst System | Temperature |
| Aryl Iodide | High | Standard systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI are often sufficient. | Room Temp to 60 °C |
| Aryl Bromide | Moderate | Requires more active catalysts. Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, X-Phos) are excellent choices.[10] | 60 °C to 100 °C |
| Aryl Chloride | Low | Very challenging. Requires highly active catalyst systems, often palladacycles or specialized Pd precatalysts with Buchwald-type ligands.[4] | High Temp (100-120 °C) |
Why this works: The rate-determining step for less reactive halides like bromides and especially chlorides is often the initial oxidative addition to the Pd(0) center.[16] Bulky, electron-rich ligands accelerate this step, dramatically increasing the overall reaction rate.[12]
Q3: What is the best choice of base and solvent?
The base and solvent work in concert to facilitate the reaction and must be chosen carefully.
-
Base: The primary role of the base is to deprotonate the terminal alkyne, making it nucleophilic.[2]
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are very common. They are often used in excess and can sometimes serve as the solvent.[2]
-
Inorganic Bases: For less reactive aryl halides or in copper-free systems, stronger inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective.[4][17][18] They provide a more robust basic environment without the potential for coordinating to the catalyst.
-
-
Solvent: The solvent must fully dissolve the reactants and catalyst.[19] Its polarity and coordinating ability can also influence the reaction.
-
Common Solvents: Amine bases (TEA), polar aprotic solvents (DMF, NMP, acetonitrile), and ethers (THF, 1,4-dioxane) are widely used.
-
Considerations: Highly coordinating solvents like DMF can sometimes slow reactions by competing for coordination sites on the palladium.[19] For challenging couplings, less coordinating solvents like toluene or dioxane may be superior.
-
| Base Type | Common Examples | Typical Solvent(s) | Notes |
| Organic (Amine) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyrrolidine | TEA (as solvent), THF, Dioxane, Toluene | Standard choice for reactive halides. Can also act as a ligand. |
| Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, Acetonitrile, Dioxane, NMP | Often better for challenging substrates (aryl bromides/chlorides) and copper-free systems. |
Visualizations and Workflows
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. books.lucp.net [books.lucp.net]
Technical Support Center: Troubleshooting Low Conversion in Click Chemistry Reactions Involving Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when an aniline moiety is part of one of the reactants. Anilines, especially those that are electron-deficient, present a unique set of challenges that can hinder the efficiency of this otherwise robust ligation method.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve high yields.
Part 1: Core Troubleshooting Guide
This section addresses the most common root causes for low conversion in aniline-involved click chemistry and provides a logical, step-by-step approach to resolving them.
Q1: My click reaction with an aniline-containing substrate is sluggish or failing. What is the primary suspect?
The most common culprit is the reduced nucleophilicity of the aniline, especially if it bears electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃.[1] These groups pull electron density away from the aromatic ring and the nitrogen atom, diminishing its ability to participate effectively in certain reaction pathways or, more commonly, creating unfavorable electronic conditions for the substrates involved in the click reaction itself.[1]
While the aniline nitrogen does not directly participate in the cycloaddition, its electronic influence on the azide or alkyne group it's attached to can be significant. Furthermore, the basicity of the aniline can influence the reaction environment.
Troubleshooting Workflow for Aniline-Related Issues
Caption: Troubleshooting workflow for aniline-related click chemistry issues.
Q2: How does the choice of copper source and reducing agent impact reactions with anilines?
The generation and maintenance of the active Cu(I) catalyst are critical.[2][3][4] Anilines, being basic, can potentially coordinate to the copper center, which may interfere with the catalytic cycle. Furthermore, if the aniline is prone to oxidation, it can compete for the reducing agent or even be degraded by reactive oxygen species (ROS) generated by Cu(I)/Cu(II) cycling in the presence of oxygen and an ascorbate reductant.[5]
Recommended Catalyst Systems & Protocols
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄·5H₂O or Cu(OAc)₂ | Highly soluble in aqueous and organic mixtures, providing a reliable source of Cu(II) for in-situ reduction.[3][6] |
| Reducing Agent | Sodium Ascorbate (NaAsc) | The most common and effective reductant for generating Cu(I) in situ.[5][6] Use a fresh solution. |
| Concentrations | [CuSO₄]: 50-200 µM[NaAsc]: 5-10 equivalents relative to Cu(II) | Lower copper concentrations minimize potential side reactions and biomolecule damage.[7] Sufficient ascorbate is needed to maintain the Cu(I) state.[4][8] |
Experimental Protocol: Standard In-Situ Catalyst Generation
-
Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water), sodium ascorbate (e.g., 100 mM in water), and your chosen ligand (e.g., 50 mM THPTA in water).
-
Reaction Setup: In a microcentrifuge tube, combine your aniline-containing substrate and the corresponding alkyne or azide partner in the chosen solvent system.
-
Component Addition Order: a. Add the ligand solution to the reaction mixture. b. Add the CuSO₄ solution. Mix gently. c. Initiate the reaction by adding the sodium ascorbate solution.[5]
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating, protected from light if using photosensitive compounds. Monitor by LC-MS or TLC.
Causality: The order of addition is crucial. Premixing the copper and ligand allows for the formation of a stable complex that is more readily reduced and less likely to cause oxidative damage.[5]
Q3: My conversion is still low. How can I optimize the ligand and solvent system for a difficult aniline substrate?
Ligands are not just optional accelerators; they are essential for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing reaction rates, sometimes by several orders of magnitude.[2][3][9] For challenging substrates like electron-deficient anilines, the right ligand and solvent combination is paramount.
Ligand and Solvent Selection Guide
| Ligand | Recommended Solvent System | Key Advantages & Considerations |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers, water/co-solvent mixtures | Highly water-soluble. Excellent for bioconjugation. Less effective in high concentrations of organic solvents.[7] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | DMSO, DMF, organic solvents | Highly effective in organic media but has poor water solubility.[6][10][11] |
| Bathophenanthroline disulfonate (BCS) | Aqueous buffers | Forms a very active but oxygen-sensitive catalyst.[10] Requires stringent anaerobic conditions. |
| "Mixed" Ligands (e.g., containing pyridine/benzimidazole) | DMSO, coordinating organic solvents | Bind copper more strongly, preventing solvent from sequestering the catalyst.[3] |
Troubleshooting Strategy: Solvent and Ligand Screening
If you suspect catalyst inhibition or poor solubility:
-
Switch to a More Coordinating Solvent: A common and highly effective solvent system is a mixture of DMSO, t-butanol, and water. This combination can improve the solubility of hydrophobic anilines while maintaining conditions favorable for the CuAAC reaction.
-
Match Ligand to Solvent: If moving to a high-DMSO content system, switch from a water-soluble ligand like THPTA to a more organo-soluble ligand like TBTA.[3]
-
Elevate Temperature: For particularly stubborn reactions, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[10]
Caption: Ligand and solvent optimization workflow.
Part 2: Frequently Asked Questions (FAQs)
Q4: Could the pH of my reaction be the problem?
Yes, pH can have a significant impact. The CuAAC reaction is generally robust between pH 4 and 12.[4][12] However, extremes should be avoided.
-
Low pH (<4): Can lead to protonation of the triazole product as it forms, which can inhibit catalyst turnover.
-
High pH (>12): Can cause the precipitation of copper hydroxides, removing the catalyst from the solution.
-
Buffers: Some common biological buffers like Tris, HEPES, and phosphate can coordinate with copper and inhibit the reaction.[3] If a buffer is necessary, borate or ammonium acetate buffers are often better choices. When possible, perform the reaction in unbuffered aqueous/organic mixtures.
Q5: I'm seeing a lot of side products, including what looks like oxidative homocoupling of my alkyne. Why?
This is a classic sign of insufficient reduction of Cu(II) to Cu(I) and/or the presence of oxygen. The Glaser coupling, an oxidative homocoupling of terminal alkynes, is also catalyzed by copper.[10]
Solutions:
-
Increase Reductant: Ensure you are using a sufficient excess of sodium ascorbate (at least 5 equivalents).
-
Degas Solvents: While often not necessary with a good ligand/reductant system, for highly sensitive substrates, degassing your solvents by sparging with nitrogen or argon can help.
-
Use a Ligand: A good copper-chelating ligand is your best defense. It stabilizes Cu(I) against re-oxidation to Cu(II), which is the active species for Glaser coupling.[10][13]
Q6: Are there alternatives to the CuAAC reaction for conjugating anilines?
While CuAAC is a powerful tool, other bioorthogonal reactions can be employed if you cannot overcome your low conversion issues.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[14] It is completely abiotic and avoids any potential issues with copper toxicity or aniline coordination to the catalyst. The main drawback is the larger size of the cyclooctyne tag.
-
Hydrazone/Oxime Ligation: This involves the reaction of an aldehyde or ketone with a hydrazine or alkoxyamine.[15] If your aniline-containing molecule can be modified to include one of these functionalities, this provides a reliable alternative conjugation method.
-
Periodate-Mediated Oxidative Coupling: For direct protein modification, anilines can be coupled to N-terminal serine residues after oxidation with sodium periodate (NaIO₄) to form an aldehyde, followed by reductive amination or other coupling chemistries.[16]
Q7: Can I pre-form the aryl azide from my aniline in situ?
Yes, this is a common and efficient strategy. Anilines can be converted to aryl azides using reagents like tert-butyl nitrite and azidotrimethylsilane. The resulting azide can often be used in the subsequent CuAAC reaction without purification, which can improve overall process efficiency.[10] Microwave heating can sometimes accelerate both the diazotization/azidation and the subsequent click reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling of 3-Chloro-4-ethynylaniline in Sonogashira reactions
Topic: Preventing Homocoupling of 3-Chloro-4-ethynylaniline in Sonogashira Reactions
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira cross-coupling reaction, with a specific focus on managing the challenging substrate, this compound. As a molecule possessing both a terminal alkyne and an aryl chloride, it is particularly susceptible to the undesirable homocoupling side reaction (Glaser coupling). This guide is designed to equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired cross-coupled product.
Understanding the Challenge: Sonogashira vs. Glaser Coupling
The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[1][2] However, a competing and often problematic side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[3][4] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][5]
For a substrate like this compound, this homocoupling leads to the formation of 1,4-bis(2-chloro-4-aminophenyl)buta-1,3-diyne, consuming your starting material and complicating purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of extensive homocoupling with this compound?
A1: The principal cause of homocoupling is the presence of oxygen in your reaction, which facilitates the copper-catalyzed oxidative dimerization of the alkyne.[3][5] The copper(I) iodide (CuI) traditionally used as a co-catalyst to increase the reaction rate is also a very efficient catalyst for this unwanted Glaser coupling.[2][3] The concentration of the copper catalyst can also play a significant role; higher concentrations can lead to increased homocoupling.[3]
Q2: My reaction is sluggish, and I'm recovering a lot of unreacted this compound. What's going on?
A2: This is a common issue. Aryl chlorides are the least reactive of the aryl halides in Sonogashira couplings (I > Br > Cl).[6] Significant thermal energy is often required to induce oxidative addition of the aryl chloride to the palladium center. Furthermore, the aniline moiety can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to lower conversion rates.
Q3: Can I completely eliminate homocoupling?
A3: While complete elimination can be difficult, it is possible to reduce homocoupling to negligible levels (as low as 2%) through careful optimization of your reaction conditions.[3][7] The most effective strategy is often to switch to a copper-free Sonogashira protocol.[8][9]
Q4: How does the aniline group in this compound specifically affect the reaction?
A4: The amino group introduces two main considerations. Firstly, it is an electron-donating group, which can affect the reactivity of the aryl chloride. Secondly, and more importantly, the nitrogen's lone pair of electrons can coordinate to the palladium catalyst. This can sometimes stabilize the catalyst, but it can also act as an inhibitor by occupying a coordination site needed for the catalytic cycle to proceed. This is a common challenge when working with purines and other nitrogen-containing heterocycles.[6]
Troubleshooting Guide: A Deeper Dive
Issue 1: Excessive Homocoupling Byproduct
If you are observing a significant amount of the 1,4-bis(2-chloro-4-aminophenyl)buta-1,3-diyne byproduct, consider the following tiered troubleshooting approach.
This is the first and most critical step in any Sonogashira reaction, especially when using a copper co-catalyst.
-
Degassing Solvents and Reagents: Ensure all solvents (including amine bases) are thoroughly degassed prior to use. Standard methods include at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Inert Atmosphere: The reaction must be conducted under a strictly anaerobic atmosphere.[6] This involves using Schlenk techniques or a glovebox. Purge the reaction vessel containing your substrate and catalysts by evacuating and backfilling with inert gas multiple times before adding the solvent.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
If homocoupling persists despite rigorous oxygen exclusion, the next step is to modify your catalytic system.
-
Go Copper-Free: This is the most direct way to combat Glaser coupling.[8][9] Numerous copper-free protocols have been developed and are often the preferred method for sensitive substrates.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands can promote the rate-limiting oxidative addition step and favor the desired cross-coupling pathway over homocoupling.[1]
Fine-tuning your reaction conditions can further suppress homocoupling.
-
Slow Addition of the Alkyne: If you are coupling this compound with another aryl halide, adding the aniline derivative slowly to the reaction mixture keeps its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[5]
-
Temperature Control: While higher temperatures may be needed for the activation of the aryl chloride, excessively high temperatures can sometimes promote side reactions. A careful optimization of the reaction temperature is recommended.
Issue 2: Low Conversion and Sluggish Reaction
For low yields and recovery of starting material, focus on enhancing the reactivity of the aryl chloride and maintaining catalyst activity.
| Catalyst/Ligand Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources when combined with appropriate ligands. |
| Phosphine Ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step for aryl chlorides.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are another class of highly effective ligands for activating challenging substrates. |
The choice of solvent and base can significantly influence the reaction outcome.
| Parameter | Options | Considerations |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP), Ethers (e.g., THF, 1,4-dioxane), Acetonitrile | The solvent must be able to dissolve all reaction components. For challenging couplings, higher boiling point solvents like DMF or DMAc are often used to allow for higher reaction temperatures.[10][11] |
| Base | Organic amines (e.g., Et₃N, DIPEA, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The base is required to neutralize the HX formed during the reaction. For copper-free systems, inorganic bases like Cs₂CO₃ are often very effective.[12][13] The basicity and coordinating ability of the amine can influence catalyst activity. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is adapted from established copper-free methods and is a good starting point for minimizing homocoupling.[12][13]
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
In a separate vessel, dissolve the this compound in a small amount of degassed 1,4-dioxane.
-
Add the this compound solution to the reaction mixture dropwise over 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling
If a copper-catalyzed system is necessary, the following precautions should be taken to minimize homocoupling.
Reagents:
-
This compound (1.1 equiv)
-
Aryl Iodide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Degassed Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed triethylamine as the solvent.
-
Add the this compound.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Visualizing the Mechanisms and Troubleshooting
Catalytic Cycles: Sonogashira vs. Glaser
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. books.lucp.net [books.lucp.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-ethynylaniline
Welcome to the technical support resource for managing catalyst deactivation in cross-coupling reactions involving 3-Chloro-4-ethynylaniline. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and overcome common catalytic challenges associated with this versatile but sensitive substrate. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst deactivation in my reaction with this compound?
A1: The most common indicators of catalyst deactivation are a stalled reaction (no further conversion of starting material), a significant drop in reaction rate, or the formation of a black precipitate. This black solid is typically "palladium black," which consists of agglomerated, catalytically inactive palladium metal nanoparticles.[1][2] A visual change from a homogeneous solution to a heterogeneous black suspension is a definitive sign that your catalyst has decomposed.
Q2: My Sonogashira coupling with this compound is particularly problematic compared to other aryl halides. Why?
A2: This substrate possesses a unique combination of three functional groups that can independently or synergistically contribute to catalyst deactivation:
-
Aniline Moiety: The lone pair of electrons on the aniline nitrogen can act as a Lewis base and coordinate strongly to the palladium center. This is a form of catalyst poisoning, where the aniline substrate itself blocks the active site, preventing it from participating in the catalytic cycle.[3][4]
-
Terminal Alkyne: The ethynyl group is prone to undergoing oxidative homocoupling (Glaser coupling), especially in the presence of the copper(I) co-catalyst and trace oxygen.[5] This side reaction consumes your starting material and can interfere with the primary catalytic cycle.
-
Aryl Chloride: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in oxidative addition, the first step of the catalytic cycle.[5] This often necessitates higher reaction temperatures or more active (and sometimes less stable) catalyst systems, which can accelerate thermal degradation pathways.[6]
Q3: I am observing significant formation of a dark-colored byproduct, even when my main reaction is working. What is it and how can I prevent it?
A3: This is likely the diacetylene byproduct resulting from the Glaser homocoupling of this compound. This side reaction is primarily promoted by the Cu(I) co-catalyst in the presence of oxygen. To minimize it, you should:
-
Ensure Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[5]
-
Consider Copper-Free Conditions: Numerous protocols for Sonogashira coupling have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[5][7] These methods often require a different choice of base or ligand to facilitate the catalytic cycle.
Q4: Can the choice of ligand significantly impact catalyst stability for this specific substrate?
A4: Absolutely. The ligand is critical for stabilizing the active Pd(0) species and preventing both aggregation (palladium black formation) and poisoning. For a challenging substrate like this compound, standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[1][8] These ligands create a protective, sterically hindered environment around the palladium atom, which discourages aniline coordination and prevents catalyst particles from agglomerating.[2]
Mechanistic Insights: Deactivation Pathways
Understanding the "why" behind catalyst failure is crucial for effective troubleshooting. The structure of this compound opens up several deactivation pathways for a typical Palladium/Copper catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Impact of solvent and base choice on the efficiency of 3-Chloro-4-ethynylaniline couplings
Answering the user's request.## Technical Support Center: Optimizing 3-Chloro-4-ethynylaniline Couplings
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving this compound. This molecule is a valuable bifunctional building block, featuring both a reactive aryl chloride and a terminal alkyne, making it a versatile precursor in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures. However, the presence of these distinct reactive sites, along with the electron-deficient nature of the aromatic ring and the coordinating aniline group, presents unique challenges.
The success of coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination hinges critically on the judicious selection of solvent and base. These components are not merely reaction media but are active participants that dictate catalyst stability, substrate solubility, reaction kinetics, and the suppression of side reactions. This guide provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and links them to probable causes related to your solvent and base system.
Q1: My Sonogashira coupling of this compound is failing or giving very low yields. Where should I start troubleshooting my solvent and base?
A1: A stalled Sonogashira reaction with this substrate often points to issues with catalyst activity, solubility, or insufficient basicity. The C-Cl bond is less reactive than C-Br or C-I, and the aniline can coordinate to the palladium center, inhibiting catalysis.[1][2]
-
Probable Cause 1: Inadequate Basicity. The base's primary role is to deprotonate the terminal alkyne, forming the reactive acetylide.[3] If the base is too weak, this equilibrium does not favor the acetylide, stalling the reaction.
-
Solution: For challenging substrates, common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be insufficient.[1] Consider switching to a stronger inorganic base such as K₂CO₃ or Cs₂CO₃. These are particularly effective in polar aprotic solvents like DMF or NMP, though solubility can be a concern.[1][4]
-
-
Probable Cause 2: Poor Solubility. Reactants, catalysts, and intermediates must remain in solution for the reaction to proceed efficiently.
-
Probable Cause 3: Catalyst Deactivation. The aniline moiety can coordinate to the palladium catalyst, leading to deactivation.[2] Some solvents can also negatively interact with the catalyst. For instance, DMF has been reported to sometimes slow reactions by displacing essential ligands from the palladium complex.[7]
Q2: I'm observing significant alkyne homocoupling (Glaser product). How can my choice of solvent and base minimize this side reaction?
A2: Glaser homocoupling is a common side reaction in copper-co-catalyzed Sonogashira couplings and is promoted by oxygen.[8][9] Your reaction environment is the key to suppressing it.
-
Probable Cause 1: Presence of Oxygen. Oxygen facilitates the oxidative dimerization of copper acetylide intermediates.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding the catalyst and maintain this atmosphere throughout the reaction.[2]
-
-
Probable Cause 2: Copper Co-Catalyst. The copper co-catalyst is the primary mediator of homocoupling.
-
Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol.[2][8] These systems rely on a palladium catalyst, a suitable ligand, and a base. In such cases, using an amine as both the base and solvent (e.g., neat TEA) can be particularly effective at suppressing homocoupling.[2] If a copper-free method is not feasible, ensure the reaction is run under strictly anaerobic conditions.
-
Q3: My Suzuki coupling at the C-Cl position is sluggish. How can I optimize the solvent and base to improve the reaction rate?
A3: Activating an aryl chloride for a Suzuki coupling is challenging due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[10][11] The solvent and base system is paramount for success.
-
Probable Cause 1: Insufficiently Active Base. The base is critical for activating the boronic acid partner to facilitate transmetalation.[11][12]
-
Probable Cause 2: Inappropriate Solvent System. The solvent must not only dissolve the reactants but also facilitate the different steps of the catalytic cycle. The choice of solvent can be complex and does not always correlate simply with dielectric constant.[15]
-
Solution: A biphasic system, such as Toluene/H₂O or 1,4-Dioxane/H₂O, is often highly effective.[12][16] The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl chloride and boronic acid. Ethereal solvents like 1,2-dimethoxyethane (DME) or THF are also common and can sometimes provide better results than dioxane.[13][14] Polar aprotic solvents like DMF can also be used, but nonpolar solvents often favor selective reaction at the chloride position in multifunctional molecules.[15][17]
-
Q4: I am seeing decomposition of my starting material or product. Could the base or solvent be the culprit?
A4: Yes, harsh conditions can lead to decomposition. Amide functionalities, if present elsewhere in the molecule, can be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures.[16]
-
Solution: If base-mediated decomposition is suspected, switch to a milder base. For Suzuki reactions, K₂CO₃ or even organic bases can be attempted, though this may require a more active catalyst system or higher temperatures.[16] For Buchwald-Hartwig aminations, which often require strong bases like NaOt-Bu, ensure the reaction temperature is not unnecessarily high and that reaction times are minimized.[18] Also, ensure your solvent is anhydrous and of high purity, as impurities can lead to side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally impact palladium-catalyzed cross-coupling reactions?
A1: The solvent's role is multifaceted and goes beyond simple dissolution.[6][19] It influences nearly every step of the catalytic cycle:
-
Catalyst Activation: Solvents can assist in the dissociation of palladium pre-catalyst aggregates into active monomeric species.[19]
-
Stabilization of Intermediates: Polar solvents can stabilize charged or polar transition states and intermediates, such as those formed during oxidative addition, potentially accelerating the reaction rate.[15][17]
-
Ligand Exchange: Coordinating solvents (e.g., DMF, MeCN, DMSO) can compete with phosphine ligands for binding sites on the palladium center, which can either be beneficial or detrimental depending on the specific catalytic cycle.[5][7]
-
Selectivity: In molecules with multiple reactive sites, solvent choice can dramatically alter chemoselectivity. For example, in chloroaryl triflates, nonpolar solvents like THF or toluene favor coupling at the C-Cl bond, whereas polar solvents like MeCN or DMF can switch the selectivity to favor the C-OTf bond.[15][17]
Q2: What is the mechanistic role of the base in Sonogashira vs. Suzuki couplings?
A2: While the base is crucial in both reactions, it acts on different species:
-
In Sonogashira Couplings: The primary role of the base is to deprotonate the terminal alkyne (pKa ≈ 25 in DMSO), forming a nucleophilic metal acetylide (copper or palladium acetylide). This is the key step that prepares the alkyne for coupling.[3]
-
In Suzuki Couplings: The base activates the organoboron species (e.g., boronic acid). It forms a boronate complex (R-B(OH)₃⁻), which increases the nucleophilicity of the organic group (R), thereby facilitating its transfer to the palladium center during the transmetalation step.[11][12]
Caption: Role of the base in Sonogashira vs. Suzuki couplings.
Q3: When should I choose an organic amine base versus an inorganic base for a Sonogashira coupling?
A3: The choice depends on the substrate's reactivity and the desired reaction conditions.
| Base Type | Examples | pKa (of conjugate acid) | Advantages | Disadvantages | Best For... |
| Organic Amine | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine | ~10-11 | Acts as both base and solvent; ensures homogeneity; good for standard, reactive substrates.[4] | May not be strong enough for less acidic alkynes or challenging couplings; can act as a ligand, affecting catalysis. | Reactive aryl iodides/bromides; copper-free systems where it can suppress homocoupling.[2] |
| Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | ~10.3 (for HCO₃⁻) | Stronger basicity; highly effective for challenging substrates like aryl chlorides; does not coordinate to the catalyst.[1][20] | Poor solubility in nonpolar organic solvents, often requiring polar aprotic media (DMF, NMP) or phase-transfer catalysts.[4] | Unreactive substrates (aryl chlorides), electron-deficient systems, or when amine bases lead to side reactions. |
Q4: What are the best practices for solvent and reagent preparation for these sensitive reactions?
A4: Reproducibility issues are often traced back to impure or improperly handled materials.
-
Use High-Purity Solvents: Use anhydrous, HPLC-grade, or freshly distilled solvents.
-
Degassing is Crucial: Palladium(0) catalysts are oxygen-sensitive.[8] Solvents must be rigorously degassed before use to prevent catalyst oxidation and, in Sonogashira couplings, to prevent Glaser homocoupling.[2] Common methods include:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing.
-
-
Maintain an Inert Atmosphere: Always run the reaction under a positive pressure of argon or nitrogen.
-
Check Reagent Purity: Ensure starting materials are pure. The aniline in your substrate can slowly oxidize and change color; purification by column chromatography or recrystallization may be necessary if it is old.
// Path for Unreacted Starting Material Increase_Temp [label="Increase Temperature\n(e.g., 80-120 °C for C-Cl)"]; Change_Base [label="Switch to a Stronger Base\n(e.g., Et₃N → Cs₂CO₃)"]; Change_Solvent [label="Switch to a More Polar Solvent\n(e.g., Toluene → DMF)"]; Change_Catalyst [label="Use a More Active\nCatalyst/Ligand System"]; Success [label="Reaction Successful", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for Side Products Degas [label="Improve Degassing Protocol"]; Go_Cu_Free [label="Switch to Copper-Free\nSonogashira Protocol"]; Milder_Base [label="Use Milder Base or\nLower Temperature"];
Start -> Check_Purity; Check_Purity -> Check_Conditions; Check_Conditions -> Problem_Type; Problem_Type -> SM_Unreacted [label="Unreacted SM"]; Problem_Type -> Side_Products [label="Side Products"];
SM_Unreacted -> Change_Base [label="Is base strong enough?"]; Change_Base -> Change_Solvent [label="Are reactants soluble?"]; Change_Solvent -> Increase_Temp [label="Is reaction too slow?"]; Increase_Temp -> Change_Catalyst [label="Is catalyst active enough?"]; Change_Catalyst -> Success;
Side_Products -> Degas [label="Glaser Homocoupling?"]; Degas -> Go_Cu_Free; Go_Cu_Free -> Success; Side_Products -> Milder_Base [label="Decomposition?"]; Milder_Base -> Success; }
Caption: General troubleshooting workflow for failed coupling reactions.
Section 3: Representative Experimental Protocol
This protocol provides a starting point for a copper-free Sonogashira coupling, a method often preferred for minimizing homocoupling side products.
Reaction: Copper-Free Sonogashira Coupling of this compound with Phenyliodide
Materials:
-
This compound (1.0 mmol, 151.6 mg)
-
Iodobenzene (1.1 mmol, 1.1 equiv, 224.4 mg, 123 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%, 10.5 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv, 651.6 mg)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, iodobenzene, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed DMF to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for minimizing impurities in the synthesis of 3-Chloro-4-ethynylaniline derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethynylaniline and its derivatives. This guide is designed to provide in-depth, field-proven insights into minimizing impurities during this critical synthetic process. As a key building block in pharmaceutical and materials science research, the purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind common synthetic challenges, offering robust troubleshooting strategies and validated experimental procedures.
The primary synthetic route to this class of molecules is the Sonogashira cross-coupling reaction.[2][3][4] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[5] While highly effective, the reaction is prone to several side reactions that can lead to significant impurities, complicating purification and reducing yields. This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guides and FAQs
This section directly addresses the most common issues encountered during the synthesis of this compound derivatives.
Issue 1: Pervasive Homocoupling of the Terminal Alkyne
Q1: My analysis shows a significant amount of a diyne byproduct. What is this impurity and why does it form?
A1: This common impurity is the result of a side reaction known as Glaser or Hay coupling, where two molecules of your terminal alkyne react to form a symmetrical 1,3-diyne dimer.[6] In the context of synthesizing the parent compound, this would be 1,4-bis(4-amino-2-chlorophenyl)buta-1,3-diyne. This reaction is primarily driven by two factors: the presence of the copper(I) co-catalyst and exposure to oxygen.[6][7] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization in the presence of oxygen, leading to this wasteful and often difficult-to-remove byproduct.[7]
Q2: What are the most effective strategies to minimize or completely prevent this homocoupling?
A2: Several robust strategies can be employed, ranging from procedural modifications to fundamental changes in the reaction protocol.
-
Implement Rigorously Anaerobic Conditions: This is the most critical first step. Oxygen is a key promoter of Glaser coupling.[6] Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period. The reaction vessel should be flame-dried under vacuum and maintained under a positive pressure of an inert gas throughout the experiment.[6]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[2][8] Numerous copper-free Sonogashira protocols have been developed that show excellent efficacy, completely avoiding the Glaser coupling pathway.[6][7] These methods often rely on specialized palladium catalysts or ligands to facilitate the reaction.[8]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[7] This can be achieved by adding the alkyne solution slowly to the reaction mixture via a syringe pump over several hours.
-
Utilize a Reducing Atmosphere: Research has shown that conducting the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can drastically reduce the homocoupling side product to as little as 2%.[9][10][11]
The following diagram illustrates the divergence of the desired Sonogashira pathway and the undesired Glaser coupling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of 3-Chloro-4-ethynylaniline in reaction media
Technical Support Center: 3-Chloro-4-ethynylaniline
A Researcher's Guide to Overcoming Solubility Challenges in Synthetic Chemistry
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its unique combination of chloro, ethynyl, and aniline functionalities.[1] However, its planar, aromatic structure can lead to poor solubility in common reaction media, posing a significant hurdle to achieving optimal reaction kinetics and yields.
This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the solubility challenges associated with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in chemical reactions, with a focus on resolving poor solubility.
Q1: My this compound is not dissolving in the reaction solvent. What are my initial steps?
A1: Poor solubility is a common challenge that can significantly impede reaction progress. Here’s a systematic approach to address this issue:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.[2] this compound has both polar (aniline) and non-polar (chlorophenyl, ethynyl) characteristics. A solvent or co-solvent system that can accommodate both is often successful.
-
Initial Screening: Start with common polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents are often effective at dissolving substituted anilines.
-
Protic Solvents: Alcohols like ethanol or isopropanol can also be considered, as the aniline group can participate in hydrogen bonding.[3]
-
Non-Polar Solvents: Solvents like toluene or xylenes may be suitable for certain reaction types (e.g., some cross-coupling reactions) but might require elevated temperatures to achieve sufficient solubility.
-
-
Temperature Elevation: Gently warming the reaction mixture can significantly increase the solubility of your starting material. However, be mindful of the thermal stability of this compound and other reagents in your reaction. A modest increase to 40-60 °C is often a safe and effective starting point.
-
Sonication: Utilizing an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate. This is a non-invasive method that can be applied before or during the initial stages of the reaction.
Q2: I've tried different solvents and heating, but the solubility is still poor. What are more advanced strategies I can employ?
A2: If initial troubleshooting steps are insufficient, consider these more advanced techniques:
-
Co-Solvent Systems: A mixture of two or more miscible solvents can often provide a more favorable solvation environment than a single solvent. For instance, a mixture of a good dissolving solvent (like DMF or DMSO) with a less polar solvent (like toluene) can sometimes maintain solubility while optimizing reaction conditions.
-
Use of a Phase-Transfer Catalyst (PTC): In biphasic reaction systems, a PTC can facilitate the transfer of the sparingly soluble aniline from the solid or organic phase to the reactive phase. Quaternary ammonium salts are common PTCs.
-
High-Dilution Conditions: While seemingly counterintuitive, running the reaction at a higher dilution can sometimes prevent the starting material from crashing out of solution, especially if product solubility is also a concern. This is particularly relevant in polymerization reactions.
-
Flow Chemistry: Continuous flow reactors can offer advantages for reactions with poorly soluble starting materials. The high surface-area-to-volume ratio in microreactors can enhance mass transfer and allow for precise temperature control, potentially overcoming solubility limitations observed in batch processes.
Q3: I am running a Sonogashira coupling reaction. How does the poor solubility of this compound affect this specific reaction, and what are the best practices?
A3: The Sonogashira coupling is a powerful C-C bond-forming reaction frequently used with ethynyl-substituted aromatics like this compound.[1][4] Poor solubility can be particularly detrimental here, as it can lead to low catalyst turnover and the formation of undesired side products like Glaser coupling of the alkyne.[5]
Best Practices for Sonogashira Coupling:
-
Solvent Choice: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in Sonogashira couplings and can also act as co-solvents to improve solubility. A common solvent system is a mixture of THF and an amine base.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can influence the reaction's success. More electron-rich and bulky phosphine ligands can sometimes promote the reaction even with low substrate concentrations in solution.[6]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be beneficial. These reactions often use a different base and may be more tolerant of certain functional groups and solubility issues.[6][7]
-
Temperature Optimization: While higher temperatures can increase solubility, they can also lead to catalyst decomposition or side reactions. A careful optimization of the reaction temperature is crucial. For less reactive aryl chlorides, temperatures of 100 °C or higher may be necessary.[5]
Data & Protocols
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Capable of dipole-dipole interactions and can solvate both the polar aniline and the aromatic ring. |
| Ethers | THF, Dioxane | Moderate | Can act as hydrogen bond acceptors for the aniline protons. |
| Alcohols | Methanol, Ethanol | Moderate | Can engage in hydrogen bonding with the aniline group. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Can engage in dipole-dipole interactions.[8] |
| Aromatic | Toluene, Xylene | Low (at RT) | Primarily van der Waals interactions; solubility will increase significantly with temperature. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity leads to poor solvation. |
| Water | Insoluble | The hydrophobic aromatic ring dominates, making it insoluble in water.[8] |
Experimental Protocol: Gravimetric Solubility Determination
This protocol provides a standardized method for quantitatively determining the solubility of this compound in a solvent of your choice.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation is reached.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a syringe filter. This removes any suspended solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution to a pre-weighed vial.
-
Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the solid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.
-
The solubility can then be expressed in various units, such as g/L or mol/L.
-
Workflow Diagram: Solubility Troubleshooting
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Ethynylaniline|lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 3-Chloro-4-ethynylaniline in Synthesis
The presence of chloro, ethynyl, and aniline functionalities makes this compound a versatile precursor in medicinal chemistry. The terminal alkyne is particularly useful for coupling reactions like the Sonogashira coupling and "click chemistry," enabling the construction of complex molecular frameworks.[1][2] Given its role in the synthesis of high-value compounds, precise and reliable analytical methods to confirm its structure and purity are paramount. NMR spectroscopy stands out as a primary tool for this purpose, offering detailed atomic-level information.[3]
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.[4] For this compound, we expect to see signals for the aromatic protons, the amine (-NH₂) protons, and the acetylenic proton.
Key Features of the ¹H NMR Spectrum:
-
Aromatic Region (approx. 6.5-7.5 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their different chemical environments and spin-spin coupling.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.[5][6]
-
Acetylenic Proton (-C≡CH): The terminal alkyne proton is expected to appear as a singlet in a characteristic region of the spectrum.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.0-7.2 | Doublet | ~2.0-2.5 (meta-coupling) |
| H-5 | ~6.6-6.8 | Doublet of doublets | ~8.0-8.5 (ortho), ~2.0-2.5 (meta) |
| H-6 | ~7.2-7.4 | Doublet | ~8.0-8.5 (ortho-coupling) |
| -NH₂ | Variable (broad singlet) | Broad Singlet | N/A |
| -C≡CH | ~3.0-3.5 | Singlet | N/A |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
The deshielding effect of the electron-withdrawing chlorine atom and the anisotropic effect of the ethynyl group influence the chemical shifts of the aromatic protons.[6] The ortho, meta, and para coupling constants between the aromatic protons provide crucial information for assigning the signals correctly.[7]
Unveiling the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Key Features of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region of the spectrum (approx. 110-150 ppm).
-
Alkynyl Carbons (-C≡C-): The two carbons of the ethynyl group will have characteristic chemical shifts.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | ~145-150 |
| C-2 | ~115-120 |
| C-3 (C-Cl) | ~130-135 |
| C-4 (C-C≡CH) | ~118-123 |
| C-5 | ~110-115 |
| C-6 | ~130-135 |
| C-7 (-C ≡CH) | ~80-85 |
| C-8 (-C≡C H) | ~75-80 |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
The chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, while the chloro and ethynyl groups are electron-withdrawing. These competing effects lead to the observed chemical shifts for the aromatic carbons.
Visualizing the Structure and NMR Correlations
To better understand the relationships between the different nuclei, a diagram of the molecular structure is essential.
Caption: Molecular structure of this compound.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool for structural elucidation, it's often used in conjunction with other analytical methods for a comprehensive characterization.
| Analytical Technique | Strengths | Limitations | Application for this compound |
| NMR Spectroscopy | Provides detailed structural information, non-destructive.[3][8] | Lower sensitivity compared to Mass Spectrometry, can be expensive.[3][9] | Primary technique for unambiguous structure confirmation and purity assessment. |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight information.[9] | Provides limited structural information on its own. | Confirms molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Provides limited information on the overall molecular structure. | Confirms the presence of N-H, C≡C-H, and C-Cl bonds. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for purity determination and quantification.[10] | Does not provide structural information. | Used to assess purity and quantify the compound in mixtures. |
This multi-technique approach provides a self-validating system for the characterization of this compound.
Caption: Integrated analytical workflow for this compound.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound (≥95% purity)[1]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 256-1024 (or more, depending on sample concentration)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is a more polar alternative and can be useful if the compound has limited solubility in CDCl₃. The choice of solvent can slightly affect the chemical shifts.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.[10]
-
Relaxation Delay: An appropriate relaxation delay ensures that the nuclei have returned to their equilibrium state before the next pulse, leading to accurate signal integration.
This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound, enabling researchers to confidently verify its structure and purity, thereby ensuring the integrity of their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. azooptics.com [azooptics.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. fiveable.me [fiveable.me]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mdpi.com [mdpi.com]
- 9. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-ethynylaniline
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical and materials science research, the structural elucidation of novel synthetic intermediates is a cornerstone of robust process development and quality control. 3-Chloro-4-ethynylaniline, a molecule featuring a unique combination of a halogenated aromatic amine with an acetylene moiety, serves as a versatile building block in the synthesis of complex therapeutic agents and advanced polymers.[1] Its reactivity and potential for incorporation into diverse molecular scaffolds necessitate unambiguous analytical characterization.
Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.[2] This guide provides an in-depth, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation pathways of this compound. By drawing comparisons with structurally related compounds and grounding our predictions in the fundamental principles of ion chemistry, we aim to equip researchers, scientists, and drug development professionals with a practical framework for identifying and characterizing this and similar molecules.
Part 1: The Molecular Ion Signature - A Chlorine Isotope Pattern
The first and most critical step in interpreting the mass spectrum of a chlorine-containing compound is the identification of the molecular ion peak cluster. Due to the natural abundance of two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), any fragment containing a single chlorine atom will manifest as a pair of peaks separated by two mass-to-charge units (m/z).[3][4]
For this compound (C₈H₆ClN), with a monoisotopic mass of 151.0189 Da for the ³⁵Cl species, the molecular ion (M⁺˙) in an EI spectrum will appear as:[5]
-
M⁺˙ peak: at m/z 151 , corresponding to the [C₈H₆³⁵ClN]⁺˙ species.
-
[M+2]⁺˙ peak: at m/z 153 , corresponding to the [C₈H₆³⁷ClN]⁺˙ species.
The defining characteristic is the relative intensity of these peaks, which will be approximately 3:1 .[4] This signature is a powerful diagnostic tool, immediately confirming the presence of one chlorine atom in the ion. Any deviation from this ratio would suggest the presence of multiple chlorine atoms or interfering species.
Part 2: Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Electron Ionization (EI) at a standard 70 eV is a high-energy technique that induces extensive and reproducible fragmentation, creating a molecular "fingerprint."[6] The fragmentation of the this compound radical cation (M⁺˙) is predicted to be governed by the relative stabilities of the resulting ions and neutral losses, driven by the molecule's functional groups.[7][8]
Primary Fragmentation Pathways
The initial fragmentation events from the molecular ion (m/z 151/153) are expected to involve the cleavage of the weakest bonds or the loss of stable neutral molecules.
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is often labile in aromatic halides. The loss of a chlorine radical is a common and highly favored pathway for chloroanilines.[6][9] This cleavage results in a stable, even-electron cation.
-
[M - Cl]⁺: This fragment will appear at m/z 116 . Its formation is mechanistically favorable and is anticipated to be a prominent peak in the spectrum.
-
-
Loss of Neutral Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another plausible pathway, particularly common in ortho-substituted chloroanilines but possible here as well.[6]
-
[M - HCl]⁺˙: This radical cation would appear at m/z 115 .
-
-
Loss of Acetylene (C₂H₂): The ethynyl group can be lost as a stable neutral acetylene molecule. This cleavage of the C-C single bond between the aromatic ring and the acetylene group is a likely event.
-
[M - C₂H₂]⁺˙: This fragmentation would produce a radical cation at m/z 125/127 , retaining the characteristic 3:1 chlorine isotope pattern.
-
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to smaller, stable ions that provide additional structural confirmation.
-
Fragmentation of the [M - Cl]⁺ ion (m/z 116): This ion, corresponding to ethynylaniline, is expected to lose a molecule of hydrogen cyanide (HCN), a classic fragmentation pathway for anilines.[9]
-
[M - Cl - HCN]⁺: This would result in a fragment at m/z 89 .
-
The predicted fragmentation cascade under electron ionization is visualized below.
Caption: Predicted EI fragmentation of this compound.
Part 3: Comparison with Alternative Structures
To build confidence in these predictions, we can compare the expected fragmentation pattern with the known mass spectra of structurally similar compounds. This comparative approach is essential for distinguishing isomers and related impurities.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Reference |
| This compound (Predicted) | 151/153 | 116 (-Cl), 115 (-HCl), 125/127 (-C₂H₂), 89 (-Cl, -HCN) | - |
| m-Chloroaniline | 127/129 | 92 (-Cl), 99 (-HCN), 65 | [10] |
| 4-Ethynylaniline | 117 | 90 (-HCN), 118 ([M+H]⁺), 91 ([M+H - HCN]⁺) | [11] |
| 4-Chloroaniline-d4 | 135/137 | 100 (-Cl), 73 (-Cl, -HCN) | [9] |
This comparison highlights that the loss of chlorine and the subsequent loss of HCN are characteristic pathways for chloroanilines. The fragmentation of 4-ethynylaniline confirms the lability of the aniline ring leading to HCN loss. Therefore, the combination of these pathways in this compound is a logical and well-supported prediction.
Part 4: Predicted ESI-MS/MS Fragmentation
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺.[12] For this compound, this would appear as an isotopic cluster at m/z 152/154 . Tandem mass spectrometry (MS/MS) of this precursor ion would then be used to elicit structural information.
The fragmentation of the even-electron [M+H]⁺ ion often proceeds through the loss of stable neutral molecules. Based on the known fragmentation of protonated 4-ethynylaniline ([M+H]⁺ at m/z 118), which fragments to m/z 91, the primary fragmentation is the loss of HCN.[11] However, with the chlorine present, two dominant pathways are plausible for the precursor at m/z 152:
-
Loss of Neutral Acetylene (C₂H₂):
-
[M+H - C₂H₂]⁺: This would result in a product ion at m/z 126/128 (protonated 3-chloroaniline).
-
-
Loss of Neutral Hydrogen Chloride (HCl):
-
[M+H - HCl]⁺: This would yield a product ion at m/z 116 (protonated 4-ethynylaniline).
-
The relative abundance of these product ions would depend on the proton affinity of the resulting fragments and the overall energetics of the fragmentation process.
Part 5: Experimental Protocol for Mass Spectrometric Analysis
This section provides a self-validating protocol for acquiring high-quality mass spectra of this compound.
Sample and Standard Preparation
-
Objective: To prepare a solution suitable for direct infusion or chromatography without causing signal suppression or instrument contamination.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.[13] The final concentration should be optimized based on instrument sensitivity.
-
For ESI-MS, prepare a parallel dilution in a solvent containing 0.1% formic acid to promote protonation for positive ion mode.
-
Instrumentation and Analysis (GC/EI-MS)
-
Objective: To obtain a reproducible fragmentation pattern for library matching and structural confirmation.
-
Workflow Diagram:
Caption: Workflow for GC/EI-MS analysis.
-
Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[13]
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-250.
-
GC Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Instrumentation and Analysis (LC/ESI-MS)
-
Objective: To confirm molecular weight via soft ionization and obtain MS/MS data for structural elucidation.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C.
-
Mass Analyzer: Q-TOF, Orbitrap, or Triple Quadrupole.
-
Full Scan (MS1) Range: m/z 80-300.
-
MS/MS (MS2) Experiment: Select precursor ion m/z 152.0 for collision-induced dissociation (CID). Vary collision energy (e.g., 10-40 eV) to observe the formation of different product ions.
-
Conclusion
While no experimental spectrum for this compound is publicly available at the time of this writing, a robust and scientifically sound prediction of its fragmentation behavior can be made. Under EI-MS, the key diagnostic fragments are expected at m/z 151/153 (M⁺˙), 116 ([M-Cl]⁺), and 89 ([M-Cl-HCN]⁺). In ESI-MS/MS, fragmentation of the protonated molecule (m/z 152/154) is likely to proceed via the neutral loss of either HCl or C₂H₂. This guide provides a comprehensive framework, from theoretical prediction to experimental validation, enabling researchers to confidently identify and characterize this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 3. whitman.edu [whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C8H6ClN) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. m-Chloroaniline [webbook.nist.gov]
- 11. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. benchchem.com [benchchem.com]
Comparing the reactivity of 3-Chloro-4-ethynylaniline with other halogenated anilines in Sonogashira coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and typically a copper co-catalyst, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The choice of the aryl halide substrate is a critical parameter that significantly influences the reaction's efficiency and the required conditions. This guide provides an in-depth comparison of the reactivity of 3-chloro-4-ethynylaniline with other halogenated anilines in the Sonogashira coupling, offering insights grounded in mechanistic principles and supported by experimental context.
The Theoretical Framework: Unpacking Reactivity Trends
The reactivity of an aryl halide in the Sonogashira coupling is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) complex.[1][3] The strength of the carbon-halogen (C-X) bond is the principal factor governing the ease of this step. The general reactivity trend for halogens follows the order of decreasing C-X bond strength: I > Br > Cl.[1][4] Consequently, aryl iodides are the most reactive substrates, often undergoing coupling at room temperature, while aryl chlorides are the least reactive and typically necessitate more forcing conditions, such as higher temperatures and specialized, electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging C-Cl bond activation.[5][6]
Beyond the identity of the halogen, the electronic nature of the substituents on the aromatic ring exerts a profound influence on the reactivity of the aryl halide. Electron-withdrawing groups (EWGs) enhance the rate of oxidative addition by rendering the carbon atom of the C-X bond more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst.[3] Conversely, electron-donating groups (EDGs) decelerate this step by increasing the electron density on the aromatic ring.
To quantify these electronic effects, the Hammett substituent constants (σ) provide a valuable framework. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
Let's analyze the substituents in our molecule of interest, This compound :
-
Amino group (-NH₂): This is a strong electron-donating group, primarily through resonance. Its para Hammett constant (σₚ) is significantly negative (σₚ = -0.66).[7]
-
Ethynyl group (-C≡CH): This group is generally considered to be weakly electron-withdrawing through induction.
-
Chloro group (-Cl): While a halogen, its primary electronic influence in this context is inductive and electron-withdrawing.
The interplay of these groups in this compound creates a nuanced reactivity profile. The potent electron-donating amino group will generally decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chlorobenzene. However, the presence of the ethynyl group, and the chloro group itself, will somewhat counteract this deactivating effect.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we can compare it with other halogenated anilines:
| Halogenated Aniline | Halogen | Key Substituents & Electronic Effects | Predicted Reactivity in Sonogashira Coupling |
| 4-Iodoaniline | Iodine | -NH₂ (strong EDG) | Very High: The weak C-I bond dominates. |
| 4-Bromoaniline | Bromine | -NH₂ (strong EDG) | High: Less reactive than the iodo- counterpart but still readily undergoes coupling. |
| 3-Chloroaniline | Chlorine | -NH₂ (strong EDG) | Low: The strong C-Cl bond and the deactivating amino group make this a challenging substrate. |
| This compound | Chlorine | -NH₂ (strong EDG), -C≡CH (weak EWG) | Moderate to Low: More reactive than 3-chloroaniline due to the presence of the ethynyl group, but still significantly less reactive than bromo- or iodoanilines. |
| 4-Chloro-3-nitroaniline | Chlorine | -NH₂ (strong EDG), -NO₂ (strong EWG) | Moderate: The powerful electron-withdrawing nitro group will significantly activate the C-Cl bond, making it more reactive than this compound. |
Key Insights from the Comparison:
-
Halogen Dominance: The nature of the halogen remains the most critical factor. Iodo- and bromoanilines will consistently be more reactive than their chloro- counterparts, irrespective of other substituents.
-
The Push-Pull Effect: In this compound, the electron-donating amino group and the electron-withdrawing ethynyl group create a "push-pull" electronic environment. While the amino group deactivates the ring towards oxidative addition, the ethynyl group provides a degree of activation, making it a more viable substrate than a simple chloroaniline.
-
Strategic Substituent Placement: The relative positions of the substituents are crucial. An electron-withdrawing group positioned ortho or para to the halogen will have a more pronounced activating effect.
Experimental Considerations and a General Protocol
Here, we provide a robust, generalized protocol for the Sonogashira coupling of a challenging chloroaniline, emphasizing the key considerations for achieving a successful reaction.
Experimental Protocol: Sonogashira Coupling of a Chloroaniline
This protocol is a representative starting point and may require optimization for specific substrates and scales.
Materials:
-
Chloroaniline substrate (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, cataCXium® A, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the chloroaniline substrate, palladium catalyst, copper(I) iodide, phosphine ligand, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C for chloroanilines) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: For unreactive aryl chlorides, ligands like XPhos or cataCXium® A are often essential. Their steric bulk promotes the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. Their electron-donating nature also increases the electron density on the palladium center, further facilitating the cleavage of the strong C-Cl bond.[5]
-
Higher Temperatures: The significant activation energy barrier for the oxidative addition of aryl chlorides necessitates higher reaction temperatures to achieve a reasonable reaction rate.
-
Choice of Base: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide formed during the reaction. For less reactive substrates, stronger inorganic bases like cesium carbonate or potassium carbonate are often more effective than amine bases.
-
Copper-Free Conditions: In some cases, particularly with challenging substrates where Glaser homocoupling is a significant side reaction, copper-free Sonogashira protocols can be advantageous. These reactions, however, often require higher catalyst loadings and more specialized ligands.[5]
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
A Senior Application Scientist's Guide: The Strategic Advantage of 3-Chloro-4-ethynylaniline in Advanced Synthesis
In the landscape of fine chemical synthesis, particularly within pharmaceutical and materials science, the choice of a starting material is a critical decision point that dictates reaction efficiency, selectivity, and the overall viability of a synthetic route. While 3-ethynylaniline is a well-established and versatile building block, its halogenated counterpart, 3-Chloro-4-ethynylaniline, offers a suite of strategic advantages that can be pivotal in the construction of complex molecular architectures.[1][2]
This guide provides an in-depth comparison, moving beyond a simple list of properties to explore the fundamental chemical principles that underpin the superior performance of this compound in specific synthetic contexts. We will delve into the electronic and steric effects conferred by the chloro-substituent and demonstrate its practical utility with experimental insights and protocols.
The Decisive Influence: Electronic and Steric Effects of the Chloro Substituent
The primary distinction between 3-ethynylaniline and this compound lies in the presence of a chlorine atom at the 3-position of the aniline ring. This single atomic change introduces profound electronic and steric effects that an experienced chemist can leverage for synthetic benefit.
Electronic Landscape:
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.
-
Amino Group (-NH₂): The nitrogen atom's lone pair exerts a strong, electron-donating resonance effect (+R), which significantly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This is countered by a weaker, electron-withdrawing inductive effect (-I).
-
Chloro Group (-Cl): Chlorine is an interesting case. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring overall.[3] However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.[4][5] In halogens, the inductive effect typically dominates, leading to net deactivation but retaining ortho-, para-directing character.[4]
In this compound, these effects combine to create a unique electronic environment. The overall ring is less electron-rich than in 3-ethynylaniline, which can be advantageous in preventing unwanted side reactions such as over-substitution or polymerization. More importantly, the directing effects of the amino and chloro groups work in concert to create highly predictable reactivity, a concept we will explore as regioselectivity.
Advantage in Practice 1: Enhanced Regioselectivity in Subsequent Reactions
Regioselectivity is the preference for a reaction to occur at one specific position over other possibilities.[6] For a multi-step synthesis, predictable regioselectivity is paramount to avoid the formation of isomeric mixtures that are difficult and costly to separate.
Consider a subsequent electrophilic aromatic substitution (e.g., bromination) on both molecules:
-
3-Ethynylaniline: The powerful activating -NH₂ group directs substitution to the ortho (positions 2, 4) and para (position 6) positions. This can lead to a mixture of products, including di-substituted byproducts, complicating purification and reducing the yield of the desired isomer.
-
This compound: The landscape is far more controlled. Position 3 is blocked by the chlorine. Position 4 is occupied by the ethynyl group. The -NH₂ group strongly directs to its ortho positions (2 and 6). However, position 2 is sterically hindered by the adjacent chloro group.[7][8] Therefore, substitution is overwhelmingly directed to position 6. This high degree of regioselectivity is a significant synthetic advantage, leading to a cleaner reaction and higher yield of a single product.
Advantage in Practice 2: Sonogashira Coupling and the Role of the "Synthetic Handle"
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[9][10] Both anilines are excellent substrates for this reaction via their ethynyl group.
While both molecules can undergo Sonogashira coupling, this compound provides two distinct advantages:
-
Potential for Reduced Homocoupling: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetrical buta-1,3-diyne byproduct.[11] The electron-withdrawing nature of the chloro group slightly increases the acidity of the terminal alkyne proton, which can influence the kinetics of the catalytic cycle. While direct comparative studies are limited, this electronic modulation may, under certain conditions, disfavor the homocoupling pathway relative to the desired cross-coupling.
-
The Chlorine as a Second "Synthetic Handle": This is arguably the most powerful advantage. The C-Cl bond on the this compound ring is not merely a passive directing group; it is an active site for further, orthogonal transformations. After performing a Sonogashira coupling at the ethynyl position, a chemist can then utilize the chloro-substituent for a subsequent cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination.[12] This allows for the sequential and regioselective construction of highly complex, multi-substituted aromatic systems from a single starting material—a feat not possible with 3-ethynylaniline.
Illustrative Performance Data in Cross-Coupling Reactions
The following table provides representative data for typical cross-coupling reactions, illustrating the synthetic utility and potential yields. Note that these are illustrative examples based on established methodologies rather than a direct, side-by-side experimental comparison.
| Feature | 3-Ethynylaniline | This compound | Advantage of this compound |
| Reaction | Sonogashira Coupling with Iodobenzene | Sonogashira Coupling with Iodobenzene | High yield of a single, well-defined product. |
| Typical Yield | 85-95%[9] | 90-98%[2][10] | Potentially cleaner reaction profile. |
| Subsequent Reaction | Electrophilic Bromination | Suzuki Coupling at C-Cl bond | Orthogonal Reactivity. Enables sequential, site-selective functionalization. |
| Outcome | Mixture of 2-bromo- and 4-bromo- isomers | Single product from coupling at the chloro position | Regiocontrol. Avoids complex isomeric mixtures. |
| Overall Versatility | Single point of reactivity (-C≡CH) | Two distinct points of reactivity (-C≡CH and C-Cl) | Enhanced Synthetic Utility. Serves as a more versatile scaffold for building molecular complexity. |
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
This protocol describes a standard, reliable procedure for the palladium/copper co-catalyzed Sonogashira coupling of this compound with 4-iodotoluene.
Objective: To synthesize 3-chloro-4-((4-methylphenyl)ethynyl)aniline.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene, anhydrous (to make a 0.2 M solution)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by triethylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-4-((4-methylphenyl)ethynyl)aniline.
Conclusion
While 3-ethynylaniline remains a valuable reagent, this compound presents a more sophisticated tool for the synthetic chemist engaged in complex, multi-step synthesis. The strategic placement of the chloro-substituent offers three distinct advantages:
-
Enhanced Regiocontrol: It provides predictable outcomes in subsequent electrophilic substitution reactions, minimizing the formation of undesirable isomers.
-
Modulated Reactivity: The overall deactivation of the ring can prevent unwanted side reactions, leading to cleaner product profiles.
-
Orthogonal Synthetic Handle: The C-Cl bond serves as a second, distinct reaction site, enabling sequential cross-coupling reactions and the efficient construction of complex molecules.
For researchers, scientists, and drug development professionals, understanding these nuanced benefits allows for more elegant, efficient, and robust synthetic design. The choice to use this compound is a strategic one, reflecting a deeper understanding of physical organic principles to achieve superior control and versatility in the lab.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Regioselectivity - Wikipedia [en.wikipedia.org]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Rising Profile of 3-Chloro-4-ethynylaniline Derivatives in Therapeutic Research: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is relentless. Among the myriad of building blocks available to researchers, 3-chloro-4-ethynylaniline has emerged as a particularly versatile intermediate. Its unique structural features—a reactive ethynyl group and a substituted aniline ring—make it a prime candidate for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth, objective comparison of the biological activities of compounds derived from this compound, with a focus on their anticancer and antimicrobial potential, supported by experimental data and protocols for their evaluation.
The Strategic Advantage of the this compound Scaffold
The value of this compound as a synthetic precursor lies in the strategic placement of its functional groups. The ethynyl moiety is a gateway to a multitude of chemical transformations, most notably the construction of heterocyclic ring systems such as quinazolines, which are central to the activity of many targeted therapies. The chloro and amino substituents on the aniline ring provide additional points for modification, allowing for the fine-tuning of the physicochemical properties and biological activity of the resulting derivatives. This inherent versatility has positioned this compound as a key starting material in the development of next-generation therapeutic agents.[1]
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant area of interest for derivatives of this compound is their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2]
Quinazoline-Based EGFR Inhibitors
The synthesis of 4-anilinoquinazoline derivatives is a well-established route for developing EGFR inhibitors.[3][4] The core quinazoline structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain.[5] The aniline portion, derived from this compound, extends into a deeper hydrophobic pocket, contributing to the compound's affinity and selectivity.
A prime example of a potent EGFR inhibitor derived from a closely related precursor is Erlotinib .[6] While the commercial synthesis of Erlotinib often starts from 3-ethynylaniline, the synthetic route is directly applicable to this compound, leading to a structurally analogous compound.[6][7][8][9][10]
Comparative Analysis with Established EGFR Inhibitors:
To objectively assess the potential of this compound derivatives, a comparison with established EGFR inhibitors is essential.
| Compound | Target(s) | Mechanism of Action | Reported IC50 (EGFR) | Key Structural Features |
| Hypothetical this compound Derivative | EGFR | Reversible ATP-competitive inhibitor | Varies based on specific substitutions | 4-(3-chloro-4-ethynylanilino)quinazoline core |
| Gefitinib | EGFR | Reversible ATP-competitive inhibitor | 2-37 nM | 4-(3-chloro-4-fluoroanilino)quinazoline core[5][11] |
| Lapatinib | EGFR, HER2 | Reversible ATP-competitive inhibitor | 10.8 nM | 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)quinazoline core[12][13][14][15] |
As the table illustrates, quinazoline derivatives, including those conceptually derived from this compound, exhibit potent, low nanomolar inhibition of EGFR. The specific substitutions on the aniline ring and the quinazoline core play a crucial role in determining the precise inhibitory activity and selectivity profile.[4]
Signaling Pathway Inhibition
The mechanism of action for these quinazoline-based EGFR inhibitors involves the blockade of downstream signaling pathways critical for cancer cell survival and proliferation. By competitively inhibiting ATP binding to the EGFR tyrosine kinase domain, these compounds prevent receptor autophosphorylation.[5][16] This, in turn, inhibits the activation of key signaling cascades such as the Ras/Raf/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[5][16][17]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Activity: A New Frontier for Quinazoline Derivatives
Beyond their anticancer properties, quinazoline derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][18][19][20][21] The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents with unique mechanisms of action, and quinazolines represent a promising scaffold in this regard.[18]
Structure-Activity Relationships in Antimicrobial Quinazolines
The antimicrobial efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[22][23][24][25] Structure-activity relationship (SAR) studies have revealed that modifications at the 2- and 3-positions of the quinazolinone ring are particularly important for antibacterial activity.[24][26]
Comparative Analysis of Antimicrobial Activity:
While specific data for derivatives of this compound in antimicrobial assays is emerging, we can draw comparisons with other substituted quinazolines to understand the potential of this class of compounds.
| Compound Class | Target Organism(s) | Key Structural Features for Activity | Reported MIC Range (µg/mL) |
| 2-Substituted Quinazolines | S. aureus, S. pyogenes, K. pneumoniae | Aromatic or heteroaromatic groups at the 2-position.[22][23] | 12-25 |
| 2,3-Disubstituted Quinazolin-4(3H)-ones | S. aureus, E. coli | Varies with substituents; often involves heterocyclic or aromatic moieties at both positions. | 6.25 - 100 |
| 6-Iodo-2-phenylquinazolin-4(3H)-one Derivatives | Broad-spectrum antibacterial and antifungal | Presence of thioureide or carbohydrazide groups.[18] | Generally moderate to excellent activity |
The data suggests that quinazoline derivatives can be tailored to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The chloro and ethynyl groups of the parent aniline could be leveraged to introduce functionalities that enhance antimicrobial potency and broaden the spectrum of activity.
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, detailed protocols for the synthesis of a representative quinazoline derivative and for key biological assays are provided below.
Synthesis of a 4-(3-Chloro-4-ethynylanilino)quinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 4-anilinoquinazoline from this compound, a crucial step in creating the core structure of many EGFR inhibitors.
Figure 2: Workflow for the synthesis of a 4-(3-chloro-4-ethynylanilino)quinazoline derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloroquinazoline (1 equivalent) in isopropanol.
-
Addition of Reactants: Add this compound (1.1 equivalents) to the suspension.
-
Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., hydrochloric acid) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final 4-(3-chloro-4-ethynylanilino)quinazoline derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[27][28][29][30]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) and a positive control (e.g., Gefitinib) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][31][32][33][34][35]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to serve as a scaffold for potent EGFR inhibitors and a diverse range of antimicrobial quinazolines highlights their importance in modern medicinal chemistry. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of this valuable synthetic intermediate. Future research should focus on expanding the library of derivatives, exploring their activity against a wider range of biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties to identify lead candidates for clinical development.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 10. WO2011076813A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 15. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 21. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. Broth Microdilution | MI [microbiology.mlsascp.com]
- 32. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 33. rr-asia.woah.org [rr-asia.woah.org]
- 34. bio-protocol.org [bio-protocol.org]
- 35. protocols.io [protocols.io]
A Comparative Guide to the Synthesis and Validation of Novel Compounds from 3-Chloro-4-ethynylaniline
This guide provides an in-depth comparison of two robust synthetic strategies for elaborating the versatile building block, 3-Chloro-4-ethynylaniline, into a novel chemical entity. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven choices that underpin modern synthetic route validation. We will explore the synthesis of a hypothetical target, (4-(3-chloro-4-ethynylphenyl)-1-phenyl-1H-1,2,3-triazole) (Cmpd-X) , via two distinct and powerful catalytic methods: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The validation of any new synthetic route is a multi-faceted process that establishes a chain of evidence, confirming not only the identity but also the purity and consistency of the final compound.[1][2] This guide details a comprehensive analytical workflow, ensuring that the described protocols are self-validating and meet the rigorous standards of scientific integrity.
Part 1: Comparative Synthesis of Cmpd-X
This compound is a valuable starting material in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other complex therapeutic agents.[3][4] Its terminal alkyne and aniline functionalities offer orthogonal handles for diverse chemical transformations. We will compare two strategic approaches to synthesize our target compound, Cmpd-X.
Route A: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a combination of palladium and copper complexes and is a staple in the synthesis of complex organic molecules.[6][7]
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[8][9] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, which then transfers the alkyne group to the palladium complex (transmetalation). Reductive elimination yields the final product and regenerates the active palladium(0) catalyst.[5][9] The use of an amine base is crucial for deprotonating the alkyne and neutralizing the HX generated.[10]
Route B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, often proceeding under mild, biocompatible conditions.[11][] The premier example is the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[13][14] This 1,3-dipolar cycloaddition is invaluable for its reliability and broad functional group tolerance.[13]
Mechanistic Rationale: The Cu(I) catalyst is central to the reaction, activating the terminal alkyne for cycloaddition with the azide partner. This catalytic cycle leads specifically to the formation of the 1,4-disubstituted triazole isomer with high fidelity and yield.[][13] The reaction is often performed in a variety of solvents, including aqueous media, highlighting its robustness.[5]
Logical Flow: Comparative Synthetic Routes
Caption: Comparative workflow for the synthesis of Cmpd-X.
Performance Comparison: Sonogashira vs. CuAAC
The choice between these two routes depends on factors such as starting material availability, desired yield, and tolerance for specific reaction conditions.
| Feature | Route A: Sonogashira Coupling | Route B: CuAAC Click Chemistry | Rationale & Field Insights |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI | CuSO₄·5H₂O, Sodium Ascorbate | Sonogashira requires both palladium and copper, increasing cost and potential for metal contamination.[9] CuAAC uses inexpensive copper salts, with sodium ascorbate used to generate the active Cu(I) species in situ.[13] |
| Typical Yield | 75-90% | >95% | CuAAC reactions are renowned for proceeding to completion, often resulting in near-quantitative yields with minimal side products.[] Sonogashira yields are generally very good but can be sensitive to substrate and catalyst activity. |
| Reaction Temp. | Room Temp to 80 °C | Room Temperature | The mild, often ambient, temperature of CuAAC reactions makes them highly attractive, especially for thermally sensitive substrates.[14] Sonogashira reactions may require heating for less reactive halides.[9] |
| Key Side Reaction | Glaser Homocoupling | Minimal | The presence of copper and oxygen can lead to the undesired oxidative homocoupling of the alkyne in Sonogashira reactions.[5] Running the reaction under an inert atmosphere is critical to minimize this. Copper-free Sonogashira protocols have been developed to address this issue.[5][15] |
| Functional Group Tolerance | Good | Excellent | While Sonogashira coupling tolerates a wide range of functional groups, the CuAAC reaction is exceptionally tolerant and bio-orthogonal, meaning it does not interfere with most functional groups found in biological systems.[11][14] |
Part 2: Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Cmpd-X via Sonogashira Coupling (Route A)
-
To a dry Schlenk flask under an inert argon atmosphere, add 1-iodo-4-azidobenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[16]
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol). Stir the mixture to dissolve the solids.[9]
-
Add this compound (1.0 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.[9]
Protocol 2: Synthesis of Cmpd-X via CuAAC (Route B)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 1-azido-4-iodobenzene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction flask, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often visibly complete within 1-2 hours, indicated by a color change and confirmed by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Part 3: A Systematic Guide to Synthetic Route Validation
Validation is the process of providing documented evidence that a synthetic route consistently produces a compound meeting predetermined specifications and quality attributes.[17][18] This is achieved through a suite of orthogonal analytical techniques that confirm the compound's identity, structure, and purity.[19][20]
Logical Flow: Analytical Validation Workflow
Caption: A systematic workflow for the analytical validation of a novel compound.
Step 1: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful reaction.[21] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.[19]
-
Protocol:
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the observed accurate mass with the theoretical mass calculated for the target compound's elemental formula (C₁₄H₉ClN₄ for Cmpd-X).
-
-
Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass.
Step 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most definitive method for determining the precise structure of an organic molecule.[19] It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
-
Key Experiments:
-
¹H NMR: Determines the number and type of hydrogen atoms. Chemical shifts, integration values, and coupling patterns reveal the electronic environment and neighboring protons.
-
¹³C NMR: Identifies the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to unambiguously assign proton and carbon signals and confirm the connectivity between different parts of the molecule, which is critical for novel compounds.
-
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and relevant 2D NMR spectra.
-
Process and analyze the spectra to assign all signals and confirm that the proposed structure is consistent with the data.
-
-
Acceptance Criteria: All observed signals must be assigned and be fully consistent with the structure of the target compound. No significant signals corresponding to starting materials or plausible impurities should be present.
Step 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry standard for determining the purity of a chemical compound.[22] The compound is passed through a column that separates it from any residual starting materials, reagents, or side products. A detector (typically UV) quantifies the relative amounts of each component.
-
Protocol:
-
Develop a suitable HPLC method, typically using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol.
-
Prepare a sample of the final compound at a concentration of ~1 mg/mL.
-
Inject the sample and record the chromatogram at a relevant UV wavelength (e.g., 254 nm).
-
Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
-
Acceptance Criteria: For a research-grade compound, purity should typically be ≥95%. This threshold is significantly higher for compounds intended for further development.
By systematically applying this three-pronged analytical approach, researchers can validate a synthetic route with a high degree of confidence, ensuring the integrity of their results and the quality of the novel compounds they produce.
References
- 1. Stages Process Validation Explained | NNIT [nnit.com]
- 2. amplelogic.com [amplelogic.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 14. interchim.fr [interchim.fr]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Coupling of 3-Chloro-4-ethynylaniline
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful transformation is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The focus of this guide is the Sonogashira coupling of 3-chloro-4-ethynylaniline, a valuable building block whose utility is hampered by the inherent challenge of activating the C-Cl bond.
Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in the key oxidative addition step of the palladium catalytic cycle. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from related, challenging substrates, to assist researchers in selecting the optimal conditions for this transformation.
Comparative Performance of Palladium Catalysts for the Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 100 | 12 | Low to Moderate | [1] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 65 | 8 | Moderate | |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | High | |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₂CO₃ | Toluene | 100 | 6 | Very High | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ | TBAF | Solvent-free | 80 | 1 | High | [3] |
Analysis of Catalyst Performance:
The data highlights a clear trend: moving from traditional phosphine ligands like triphenylphosphine (PPh₃) to bulky, electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) dramatically improves the efficiency of the Sonogashira coupling for aryl chlorides.
-
Traditional Phosphine Ligands (e.g., PPh₃): Systems like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can effect the transformation but often require higher temperatures and longer reaction times, and may result in lower yields, especially with deactivated aryl chlorides.[1] The electron-donating amino group and the deactivating effect of the chloro substituent in this compound make it a challenging substrate for these classical systems.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos): The development of ligands like XPhos has been a significant breakthrough for the coupling of aryl chlorides.[4] These ligands promote the formation of highly active, monoligated palladium(0) species, which are more effective at undergoing oxidative addition with the C-Cl bond. The steric bulk of these ligands also accelerates the final reductive elimination step, further enhancing the catalytic turnover.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable bonds with palladium, creating robust catalysts that exhibit high turnover numbers and are often more resistant to decomposition at elevated temperatures.[2] Their strong σ-donating ability makes the palladium center more electron-rich and thus more reactive towards the oxidative addition of aryl chlorides.
-
Copper Co-catalyst vs. Copper-Free Conditions: The traditional Sonogashira reaction employs a copper(I) co-catalyst.[5] The copper salt plays a dual role: it reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic than the neutral alkyne, and it participates in the transmetalation step with the palladium(II) intermediate. However, a significant drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), which leads to undesirable byproducts. For this reason, copper-free protocols, often employing stronger organic bases, have been developed and are particularly favored in pharmaceutical synthesis to avoid copper contamination in the final product. The use of TBAF as a base under solvent-free conditions has been shown to be effective for deactivated aryl chlorides.[3]
Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional format).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 3-Chloro-4-ethynylaniline Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of successful and reproducible outcomes. 3-Chloro-4-ethynylaniline and its derivatives are vital building blocks in the synthesis of numerous pharmaceutical compounds, including targeted cancer therapies.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of purity assessment, grounded in scientific principles and extensive field experience.
The Imperative of Purity in Drug Synthesis
The journey from a synthetic intermediate to a final Active Pharmaceutical Ingredient (API) is rigorous. The purity of starting materials like this compound directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Even seemingly minor impurities can lead to significant downstream consequences, including altered biological activity, increased toxicity, and complications in regulatory filings. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure; it is a fundamental component of risk mitigation in drug development.
Experimental Design: A Comparative Approach to HPLC Method Development
This guide compares two primary reversed-phase HPLC (RP-HPLC) methods for the purity analysis of a representative this compound derivative. The core of this comparison lies in the evaluation of different stationary phases and mobile phase compositions, two of the most influential factors in chromatographic separation.
Potential Impurities: The synthesis of this compound derivatives, often via Sonogashira coupling, can introduce specific impurities.[1][2] These may include unreacted starting materials, homocoupled alkyne dimers (a common side product of the Glaser coupling reaction), and isomers.[2][3][4] A successful HPLC method must be able to resolve the main derivative peak from these and other potential process-related impurities.
Experimental Workflow
The following diagram illustrates the systematic workflow for HPLC method comparison and purity assessment.
Caption: A typical workflow for HPLC purity analysis.
Detailed Experimental Protocols
Protocol 1: Standard C18 Column with Acetonitrile/Water Mobile Phase
This method represents a common starting point for the analysis of moderately polar aromatic compounds.[5][6]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound derivative reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized derivative at the same concentration as the standard solution.
Protocol 2: Phenyl-Hexyl Column with Methanol/Buffer Mobile Phase
This alternative method utilizes a different stationary phase chemistry to exploit potential π-π interactions with the aromatic rings of the analyte and impurities, which can offer a different selectivity profile.
-
Instrumentation: Same as Protocol 1.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 40% B
-
5-18 min: 40% to 85% B
-
18-22 min: 85% B
-
22-23 min: 85% to 40% B
-
23-28 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Solutions: Prepared as in Protocol 1.
Ensuring Trustworthiness: The Role of System Suitability Testing (SST)
Before any sample analysis, the performance of the entire HPLC system must be verified. This is achieved through System Suitability Testing (SST), a mandatory requirement by regulatory bodies like the USP and FDA.[7][8][9] SST ensures that the system is performing adequately on the day of analysis.[10]
SST Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Evaluate the following parameters against the established acceptance criteria.
Typical SST Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, which is crucial for accurate integration.[11] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak.[11] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injections.[10][11] |
| Resolution (Rs) | ≥ 2.0 (between the main peak and the closest impurity) | Ensures that adjacent peaks are sufficiently separated for accurate quantification.[8][10] |
Logical Framework for Method Selection
The choice of an optimal HPLC method is a logical process based on performance against critical parameters.
Caption: Decision tree for selecting the optimal HPLC method.
Comparative Data and Results
The following table summarizes the performance of the two HPLC methods for the analysis of a synthesized batch of a this compound derivative, focusing on the resolution of the main peak from a known process impurity.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Commentary |
| Retention Time (Main Peak) | 15.2 min | 12.8 min | Method 2 offers a faster analysis time. |
| Resolution (Rs) - Critical Pair | 1.8 | 2.5 | Method 2 provides superior resolution of the critical peak pair. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Both methods show excellent peak symmetry, with Method 2 being slightly better. |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 | The Phenyl-Hexyl column demonstrates higher efficiency. |
| Calculated Purity (% Area) | 98.9% | 99.2% | The improved resolution in Method 2 allows for more accurate integration and a higher calculated purity. |
Discussion and Conclusion
Based on the experimental data, Method 2, utilizing a Phenyl-Hexyl column with a methanol/buffer mobile phase, is the superior choice for the purity assessment of this specific this compound derivative. The alternative selectivity of the phenyl-hexyl stationary phase provided a significant improvement in the resolution of the main compound from a closely eluting impurity. This underscores a critical principle in method development: a standard C18 column is a robust starting point, but exploring alternative column chemistries is often necessary to achieve optimal separation for complex sample matrices.
The higher calculated purity obtained with Method 2 is a direct consequence of better peak separation, which prevents the underestimation of purity that can occur when a minor impurity peak is partially co-eluted with the main peak. This level of analytical rigor is essential for making informed decisions in process chemistry and for building a comprehensive data package for regulatory submissions.
This guide demonstrates a systematic and scientifically sound approach to comparing and selecting an appropriate HPLC method for purity analysis. By grounding experimental design in an understanding of potential impurities and leveraging established principles of chromatography, researchers can develop robust, reliable, and trustworthy analytical methods that ensure the quality and integrity of their synthesized compounds. All analytical methods should be fully validated according to ICH Q2(R1) guidelines before implementation for routine quality control.[12][13][14][15]
References
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. jordilabs.com [jordilabs.com]
- 14. starodub.nl [starodub.nl]
- 15. fda.gov [fda.gov]
Evaluating the performance of 3-Chloro-4-ethynylaniline in the synthesis of a known active pharmaceutical ingredient
A Comparative Guide to the Strategic Implementation of 3-Chloro-4-ethynylaniline in Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic campaign. This compound is a trifunctional building block of significant interest, offering a unique combination of reactive handles—an aniline, a chloro-substituent, and a terminal alkyne. This guide provides an in-depth evaluation of its performance in a key synthetic transformation for building complex molecular architectures relevant to active pharmaceutical ingredients (APIs), particularly within the realm of kinase inhibitors.
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aniline moiety is a classical nucleophile for forging carbon-nitrogen bonds, the chloro group can participate in various cross-coupling reactions, and the terminal alkyne is primed for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling. This guide will focus on the utility of the ethynyl group in the Sonogashira reaction, a cornerstone of modern pharmaceutical synthesis, and compare it to an alternative, the Suzuki-Miyaura coupling, for achieving a similar molecular scaffold.
Core Application: Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Scaffolds
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] It is an exceptionally powerful tool for creating aryl-alkyne moieties, which are prevalent in numerous APIs, including kinase inhibitors where the rigid alkyne linker can act as a scaffold to orient pharmacophores deep within an ATP-binding site.[3]
Here, we evaluate the performance of this compound in a representative Sonogashira coupling with a substituted aryl iodide, a common precursor in medicinal chemistry.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a standard procedure for the coupling of this compound with a generic aryl iodide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl Iodide (e.g., 2-Iodopyrimidine)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aryl iodide (1.0 eq), this compound (1.1 eq), and a magnetic stir bar.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the flask.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF or DMF (to achieve a ~0.1 M concentration of the aryl iodide) followed by triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-alkynyl aniline.
Causality in Experimental Choices
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination.[4]
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex, accelerating the reaction and allowing for milder conditions.[4]
-
Amine Base: The amine base, typically triethylamine or diisopropylamine, serves two critical functions: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen halide (HI) byproduct generated during the reaction.[1]
-
Inert Atmosphere: The active Pd(0) catalyst can be sensitive to oxidation, so maintaining an inert atmosphere with nitrogen or argon is crucial for achieving high yields and preventing catalyst deactivation.
Visualizing the Sonogashira Workflow```dot
(Aryl)-B(OR)2 + Br-(C6H3)-Cl(NH2) --[Pd Catalyst, Ligand, Base]--> (Aryl)-(C6H3)-Cl(NH2)
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
